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  • Product: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 68287-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document extrapolates from established chemical principles and data from closely related analogues to present its core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse substitution patterns that can be tailored to interact with a wide range of biological targets. The introduction of a nitrophenyl group, as in the case of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, can significantly influence the molecule's electronic properties, metabolic stability, and pharmacokinetic profile, making it a compelling candidate for further investigation.

Physicochemical Properties

As of the latest literature review, a specific CAS number for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has not been assigned in major chemical databases, suggesting its novelty or limited commercial availability. However, its fundamental properties can be reliably predicted based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₄Calculated
Molecular Weight 233.18 g/mol Calculated[1]
CAS Number Not Assigned-

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Proposed Synthesis: A Mechanistic Approach

A plausible and efficient synthetic route to 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be envisioned through a variation of the Vilsmeier-Haack reaction, a well-established method for the formylation and cyclization of activated compounds. This proposed pathway leverages commercially available starting materials and follows a logical progression of chemical transformations.

Proposed Synthetic Pathway

G A 4-Nitroacetophenone B 4-Nitroacetophenone phenylhydrazone A->B Phenylhydrazine, Acetic Acid C 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reagent (DMF/POCl₃) D 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid C->D Oxidation (e.g., KMnO₄ or Jones Reagent)

Caption: Proposed synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 4-Nitroacetophenone phenylhydrazone

  • To a solution of 4-nitroacetophenone (1 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude phenylhydrazone. Recrystallization from ethanol can be performed for further purification.

Step 2: Vilsmeier-Haack Cyclization to form 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents).

  • To this pre-formed reagent, add a solution of 4-nitroacetophenone phenylhydrazone (1 equivalent) in DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain the crude pyrazole-4-carbaldehyde.

Step 3: Oxidation to 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

  • Suspend the crude 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Cool the suspension in an ice bath and add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a small amount of sodium bisulfite to decompose the excess KMnO₄.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry to obtain 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

G Start Synthesized Product TLC TLC Analysis for Purity Start->TLC MP Melting Point Determination Start->MP NMR ¹H and ¹³C NMR Spectroscopy TLC->NMR MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Final Confirmed Structure and Purity FTIR->Final

Caption: Workflow for the structural characterization of the final product.

Potential Applications in Drug Discovery and Materials Science

While direct biological data for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not available, the structural motifs present suggest several areas of potential application:

  • Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial compounds. The presence of the nitro group can enhance this activity.

  • Anticancer Agents: Many nitrophenyl-containing compounds have been investigated for their anticancer properties, often acting as hypoxia-activated prodrugs.

  • Enzyme Inhibitors: The carboxylic acid moiety can serve as a key binding group for various enzyme active sites, suggesting potential as an inhibitor for proteases, kinases, or other enzyme classes.

  • Organic Electronics: The extended π-system and the presence of electron-withdrawing and donating groups make this class of molecules interesting for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid represents a promising, yet underexplored, chemical entity. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and predictive analysis, researchers can confidently approach the investigation of this and other novel pyrazole derivatives, paving the way for new discoveries in medicine and materials science.

References

  • PubChem Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. ([Link])

Sources

Exploratory

1-(4-Nitrophenyl)pyrazole-4-carboxylic Acid: A Strategic Scaffold in Agrochemical Discovery

Topic: 1-(4-nitrophenyl)pyrazole-4-carboxylic acid as a building block for agrochemicals Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Process Chemists, and Agrochemical Development Leads Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-nitrophenyl)pyrazole-4-carboxylic acid as a building block for agrochemicals Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Process Chemists, and Agrochemical Development Leads

Executive Summary

The search for novel modes of action in crop protection has firmly established the pyrazole-4-carboxylic acid motif as a "privileged structure," particularly in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Within this class, 1-(4-nitrophenyl)pyrazole-4-carboxylic acid serves a dual purpose: it is both a potent bioactive lead in its own right and a versatile synthetic intermediate. The 4-nitrophenyl moiety provides a unique electronic profile for Structure-Activity Relationship (SAR) exploration and acts as a "masked" aniline, enabling the synthesis of complex diaryl-amine and amide architectures essential for modern broad-spectrum fungicides and insecticides.

This guide details the chemical utility, synthetic pathways, and application logic of this building block, providing actionable protocols for laboratory implementation.

Part 1: Chemical Profile & Structural Significance[1]

The Physicochemical Advantage

The 1-(4-nitrophenyl)pyrazole-4-carboxylic acid scaffold (CAS: 35581-31-8 for the 3-isomer analog, generic structure logic applies) combines three critical features for agrochemical design:

  • The Pyrazole Core: A stable, aromatic 5-membered ring that mimics the imidazole moiety of histidine in biological systems, often serving as a hydrogen-bond acceptor in enzyme active sites (e.g., Complex II of the mitochondrial respiratory chain).

  • The Carboxylic Acid Handle (C4): Positioned for facile derivatization into amides, esters, or hydrazides. In SDHI fungicides, this group is almost invariably converted to a carboxamide (e.g., as seen in Penthiopyrad or Fluxapyroxad), which forms a critical H-bond with the target enzyme.

  • The 4-Nitrophenyl Tail (N1):

    • Electronic Effect: The strong electron-withdrawing nature of the nitro group (

      
      ) decreases the electron density of the pyrazole ring, potentially enhancing metabolic stability against oxidative degradation.
      
    • Synthetic Versatility: The nitro group is a robust precursor to the amino group (

      
      ), allowing for late-stage diversification into ureas, sulfonamides, or complex heterocyclic amines.
      
Quantitative Properties (Predicted)
PropertyValueSignificance in Agrochemical Design
Molecular Weight ~233.18 g/mol Ideal for "Lead-Like" space (<350 Da).
LogP (Octanol/Water) ~1.9 - 2.2Optimal lipophilicity for systemic transport in xylem.
H-Bond Donors 1 (COOH)Readily modified to modulate solubility.
H-Bond Acceptors 5High potential for receptor interaction.
pKa (Acid) ~3.5 - 4.0Acidic enough for salt formation; neutral at physiological pH if amidated.

Part 2: Synthetic Pathways & Methodologies[2]

The synthesis of this building block relies on the classical Claisen-type cyclocondensation logic, but specific care must be taken to ensure regioselectivity.

Core Synthesis Logic (DOT Diagram)

SynthesisPath Hydrazine 4-Nitrophenylhydrazine (Nucleophile) Intermediate Pyrazoline Intermediate Hydrazine->Intermediate Cyclocondensation (EtOH, Reflux) Dicarbonyl Ethyl 2-formyl-3-oxopropionate (Electrophile) Dicarbonyl->Intermediate Ester Ethyl 1-(4-nitrophenyl) pyrazole-4-carboxylate Intermediate->Ester - H2O Acid 1-(4-nitrophenyl) pyrazole-4-carboxylic acid Ester->Acid Hydrolysis (NaOH/H2O) Amine 1-(4-aminophenyl) pyrazole-4-carboxylic acid Acid->Amine Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Synthetic workflow for the production of the target building block and its downstream reduction.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for N-arylpyrazole synthesis.

Step 1: Cyclocondensation (Formation of the Ester)

Reagents: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), Ethyl 2-formyl-3-oxopropionate (1.1 eq) (often generated in situ or used as the sodium salt), Ethanol (Solvent).

  • Preparation: Dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL). Add Sodium Acetate (12 mmol) to liberate the free hydrazine.

  • Addition: Add Ethyl 2-formyl-3-oxopropionate (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product, Ethyl 1-(4-nitrophenyl)pyrazole-4-carboxylate , often precipitates as a solid. Filter and wash with cold ethanol. If oil separates, evaporate solvent and recrystallize from Ethanol/Water.

    • Yield Expectation: 75–85%.

Step 2: Hydrolysis (Formation of the Acid)

Reagents: Ethyl ester (from Step 1), NaOH (2M aq), Ethanol.

  • Reaction: Suspend the ester (5 mmol) in Ethanol (15 mL) and add NaOH (2M, 10 mL).

  • Conditions: Stir at 60°C for 2 hours. The solution should become clear as the salt forms.

  • Isolation: Cool to room temperature. Acidify carefully with HCl (1M) to pH 2–3.

  • Purification: The precipitate is 1-(4-nitrophenyl)pyrazole-4-carboxylic acid . Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Characterization: 1H NMR (DMSO-d6) typically shows the pyrazole protons as singlets around δ 8.0–9.0 ppm and the nitrophenyl doublets.

Part 3: Agrochemical Applications[2][3][4]

Fungicides: The SDHI Connection

The primary application of this scaffold is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) . These fungicides block the mitochondrial electron transport chain (Complex II) in fungi.

  • Mechanism: The pyrazole-4-carboxylic acid is converted to an amide.[1] The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with tyrosine and tryptophan residues in the ubiquinone-binding site of the enzyme.

  • Role of the Nitro Group:

    • Direct Activity: Some 1-(4-nitrophenyl) amides show activity against Alternaria solani and Rhizoctonia solani.

    • Precursor Utility: The nitro group is often reduced to an amine to create "Double-Head" inhibitors or to modulate solubility.

Strategic Derivatization Logic (DOT Diagram)

SAR_Logic Core 1-(4-nitrophenyl) pyrazole-4-carboxylic acid Amide Carboxamide Derivative (SDHI Fungicide) Core->Amide 1. SOCl2 2. Aryl Amine Amine Amino-Phenyl Analog Core->Amine Reduction (Fe/HCl) Amide_Note Target: Complex II (Mitochondria) Key: H-Bonding Amide->Amide_Note Urea Urea/Sulfonamide (Herbicidal/Insecticidal) Amine->Urea Isocyanate Coupling Amine_Note Increases Polarity Allows further coupling Amine->Amine_Note

Figure 2: Derivatization strategy for maximizing biological activity.

Case Study: Synthesis of a Novel SDHI Candidate

To demonstrate the utility, we outline the conversion of the building block into a bioactive carboxamide.

Protocol: Amide Coupling

  • Activation: Dissolve 1-(4-nitrophenyl)pyrazole-4-carboxylic acid (1.0 eq) in Thionyl Chloride (

    
    ) and reflux for 2 hours to form the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Coupling: Dissolve the crude acid chloride in dry THF. Add a substituted aniline (e.g., 2-amino-biphenyl, a common SDHI motif) (1.0 eq) and Triethylamine (1.2 eq).

  • Result: The resulting N-(biphenyl-2-yl)-1-(4-nitrophenyl)pyrazole-4-carboxamide is a structural analog of commercial fungicides like Bixafen, with the nitrophenyl group replacing the di-chloro/fluoro phenyl ring.

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.[2][3]
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritation.[4]Wear nitrile gloves and safety goggles.
Reactivity Nitro compounds can be energetic.[3]Avoid high heat (>250°C) or shock; do not distill to dryness.

Waste Disposal: Dispose of contents via a licensed hazardous waste disposal contractor. Incineration is recommended for nitrogen-containing heterocycles, provided the incinerator is equipped with a scrubber for NOx gases.

References

  • BenchChem. (2025).[3] Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[5][6][7] Molecular Diversity. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid. Retrieved from

  • Lv, X. H., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide. RSC Advances. Retrieved from

Sources

Foundational

Strategic Synthesis of 1-Aryl-1H-Pyrazole-4-Carboxylic Acids: A Technical Guide

Topic: Literature Review of 1-Aryl-1H-Pyrazole-4-Carboxylic Acid Synthesis Content Type: Technical Whitepaper / Protocol Guide Audience: Senior Chemists, Medicinal Chemistry Leads, Process Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-Aryl-1H-Pyrazole-4-Carboxylic Acid Synthesis Content Type: Technical Whitepaper / Protocol Guide Audience: Senior Chemists, Medicinal Chemistry Leads, Process Development Scientists

Executive Summary

The 1-aryl-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for COX-2 inhibitors (e.g., Celecoxib analogs), CB1 antagonists (e.g., Rimonabant), and various agrochemicals. While the pyrazole ring is thermodynamically stable, synthesizing the 4-carboxylic acid derivative with high regiocontrol poses specific challenges.

This guide analyzes the three dominant synthetic distinct logics:

  • The Vilsmeier-Haack Cyclization: The "Gold Standard" for generating 1,3-disubstituted-4-formyl pyrazoles, followed by oxidation.

  • Enaminone Cyclocondensation: A direct route to esters using 1,3-dielectrophiles, offering shorter step counts but requiring strict regiochemical management.

  • Metal-Halogen Exchange: A post-synthetic functionalization route for converting 4-halopyrazoles directly to acids via carboxylation.

The Retrosynthetic Landscape

To navigate the synthetic options, we must visualize the bond disconnections. The choice of method depends heavily on the substituents at positions C3 and C5.

Retrosynthesis cluster_legend Methodology Key Target TARGET: 1-Aryl-1H-pyrazole-4-COOH Aldehyde Intermediate: 4-Formyl Pyrazole Target->Aldehyde Oxidation (KMnO4 / Pinnick) Ester Intermediate: 4-Carboxylate Ester Target->Ester Hydrolysis (LiOH / NaOH) Halo Precursor C: 4-Halo Pyrazole Target->Halo Lithiation + CO2 Hydrazone Precursor A: Aryl Hydrazone Aldehyde->Hydrazone Vilsmeier-Haack (POCl3/DMF) Enaminone Precursor B: Enaminone / EMAA Ester->Enaminone Cyclocondensation (Arylhydrazine) key1 Blue: De Novo Ring Construction (Aldehyde Route) key2 Green: Direct Ester Synthesis

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Method A: The Vilsmeier-Haack Approach

Best For: 1-Aryl-3-substituted-1H-pyrazole-4-carboxylic acids.[1][2] Mechanism: Double formylation of hydrazones.[2]

This method is chemically robust because it locks the carbon electrophile at the C4 position during ring closure. It proceeds through a 4-formyl intermediate, which must be oxidized to the acid.

Mechanistic Insight

The reaction utilizes the Vilsmeier reagent (chloromethyliminium salt), generated in situ from POCl


 and DMF.[3]
  • Activation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent.[3]
    
  • Hydrazone Attack: The hydrazone (formed from an acetophenone and arylhydrazine) attacks the reagent.

  • Cyclization: A second equivalent of Vilsmeier reagent formylates the alpha-methyl group, leading to cyclization and aromatization.

  • Hydrolysis: Aqueous workup yields the aldehyde.

Vilsmeier Reagent Vilsmeier Reagent (Chloroiminium Ion) Inter1 Bis-formylated Intermediate Reagent->Inter1 Hydrazone Aryl Hydrazone Hydrazone->Inter1 + 2 eq. Reagent - HCl Aldehyde 4-Formyl Pyrazole Inter1->Aldehyde Hydrolysis (H2O, Heat) Acid 4-Carboxylic Acid Aldehyde->Acid Oxidation (KMnO4)

Figure 2: The Vilsmeier-Haack cascade from hydrazone to carboxylic acid.

Validated Protocol (Step-by-Step)

Step 1: Hydrazone Formation

  • Reagents: Acetophenone derivative (1.0 eq), Arylhydrazine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux for 2-4 hours. Cool, filter the solid hydrazone, wash with cold ethanol, and dry.

Step 2: Vilsmeier-Haack Cyclization

  • Reagents: Dry DMF (10.0 eq), POCl

    
     (3.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C. Add POCl

      
       dropwise (exothermic!). Stir 20 min to generate the salt.
      
    • Add the Hydrazone (from Step 1) portion-wise.

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC (disappearance of hydrazone).

    • Quench: Pour reaction mixture onto crushed ice. Neutralize with saturated NaHCO

      
       to pH 7–8.
      
    • Isolation: The 4-formyl pyrazole usually precipitates. Filter and recrystallize from EtOH/DMF.

Step 3: Oxidation to Carboxylic Acid

  • Reagents: KMnO

    
     (1.5 eq) or NaClO
    
    
    
    (Pinnick conditions).
  • Procedure (KMnO

    
     method): 
    
    • Dissolve aldehyde in Acetone/Water (1:1).

    • Add KMnO

      
       solution dropwise at room temperature.
      
    • Stir 4 hours. Filter off MnO

      
       (brown solid).
      
    • Acidify filtrate with 1M HCl to precipitate the 1-aryl-1H-pyrazole-4-carboxylic acid .

Method B: Enaminone Cyclocondensation

Best For: 1-Aryl-5-methyl-1H-pyrazole-4-carboxylates. Mechanism: Michael addition followed by intramolecular condensation.[4]

This route uses Ethyl (ethoxymethylene)acetoacetate (EMAA) . It is shorter than the Vilsmeier route but suffers from regioselectivity issues (1,3- vs 1,5-isomers) depending on the solvent and hydrazine electronics.

Regioselectivity Control
  • Kinetic Control: Reaction in ethanol at room temperature often favors the 5-hydroxy/5-methyl isomer.

  • Thermodynamic Control: Refluxing in acetic acid can shift equilibrium but may yield mixtures.

  • Substrate Influence: Electron-withdrawing groups on the hydrazine favor the 5-substituted product.

Validated Protocol

Reagents: Arylhydrazine (1.0 eq), Ethyl (ethoxymethylene)acetoacetate (1.0 eq). Solvent: Ethanol (absolute).

  • Mixing: Dissolve arylhydrazine in ethanol. Add EMAA dropwise.

  • Reaction: Stir at reflux for 3 hours.

  • Workup: Evaporate solvent. The residue is often the ethyl ester .

  • Hydrolysis: Treat ester with LiOH (3.0 eq) in THF/Water (1:1) at 50°C for 2 hours. Acidify with HCl to isolate the acid.

Method Comparison & Data Summary

FeatureMethod A: Vilsmeier-HaackMethod B: Enaminone CyclocondensationMethod C: Lithiation/CO2
Starting Material AcetophenonesEthyl acetoacetate / EMAA4-Bromopyrazole
Key Intermediate 4-Formyl pyrazole4-Carboxylate ester4-Lithio species
Regioselectivity High (Controlled by hydrazone)Variable (Substrate dependent)Perfect (Pre-determined)
Step Count 3 (Hydrazone > Aldehyde > Acid)2 (Cyclization > Hydrolysis)1 (from bromo-pyrazole)
Scalability High (Industrial standard)HighLow (Cryogenic conditions)
Atom Economy Moderate (POCl3 waste)HighLow (Stoichiometric Li)

Authoritative References

  • Vilsmeier-Haack Mechanism & Scope:

    • Title: "Vilsmeier-Haack Reaction."[1][5][6][7]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Oxidation Protocols (Aldehyde to Acid):

    • Title: "Synthesis of carboxylic acids by oxidation of aldehydes."[9][10]

    • Source: Organic Chemistry Portal (Review of multiple protocols including KMnO4 and Pinnick).

    • URL:[Link]

  • Regioselective Cyclocondensation:

    • Title: "Regioselective Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles..."

    • Source: Journal of Organic Chemistry (PubMed).

    • URL:[Link]

  • Green Chemistry Approaches (Ionic Liquids):

    • Title: "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen."

    • Source: Scientific Information Database (SID).

    • URL:[Link]

  • General Pyrazole Synthesis Review:

    • Title: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review."

    • Source: Molecules (MDPI).

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid via Vilsmeier-Haack Reaction

Executive Summary This application note details the synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of anti-inflammatory and antimicrobial pharmacophores. While direc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of anti-inflammatory and antimicrobial pharmacophores. While direct carboxylation is challenging, this protocol utilizes the Vilsmeier-Haack (VH) reaction to effect a simultaneous cyclization and formylation of a hydrazone precursor to yield the intermediate pyrazole-4-carbaldehyde. This is followed by a high-yield oxidation to the final carboxylic acid.

This guide prioritizes reproducibility and scalability , addressing the specific electronic deactivation caused by the para-nitro group and providing optimized workup procedures to manage the exothermic nature of the Vilsmeier reagent.

Strategic Reaction Pathway

The synthesis is divided into three distinct operational phases. The "Double Vilsmeier" approach is chosen for its ability to construct the pyrazole core and introduce the carbon functionality at C4 in a single pot from the hydrazone.

  • Precursor Synthesis: Condensation of 4-nitrophenylhydrazine with a methyl ketone (e.g., acetone or acetophenone) to form the corresponding hydrazone. Note: The choice of ketone determines the substituent at the C3 position (Methyl or Phenyl).

  • Vilsmeier-Haack Cyclization: Reaction of the hydrazone with

    
     and DMF.[1][2][3][4] This step constructs the pyrazole ring and installs the C4-formyl group.[1]
    
  • Oxidative Workup: Conversion of the 4-formyl intermediate to the 4-carboxylic acid using a mild oxidation protocol (Pinnick or Permanganate).

Graphical Workflow

ReactionWorkflow Start 4-Nitrophenylhydrazine + Methyl Ketone Hydrazone Step 1: Hydrazone Formation Start->Hydrazone Condensation (-H2O) Aldehyde Step 2: Pyrazole-4- carbaldehyde Hydrazone->Aldehyde Cyclization & Formylation VH_Reagent POCl3 + DMF (Vilsmeier Reagent) VH_Reagent->Aldehyde Electrophilic Attack FinalProduct Step 3: 1-(4-nitrophenyl)- pyrazole-4-carboxylic acid Aldehyde->FinalProduct Oxidation Oxidant KMnO4 or NaClO2 Oxidant->FinalProduct

Figure 1: Operational workflow for the synthesis of the target pyrazole carboxylic acid.

Mechanistic Insight: The Vilsmeier-Haack Cyclization

Understanding the mechanism is vital for troubleshooting. The reaction involves the attack of the Vilsmeier reagent (chloroiminium salt) on the hydrazone.

  • Reagent Formation: DMF reacts with

    
     to form the electrophilic chloroiminium salt 
    
    
    
    .
  • Hydrazone Activation: The hydrazone nitrogen attacks the chloroiminium ion.

  • Cyclization: A second equivalent of Vilsmeier reagent formylates the alpha-methyl group of the ketone moiety, facilitating an intramolecular nucleophilic attack by the hydrazine nitrogen.

  • Aromatization: Loss of dimethylamine and water yields the pyrazole-4-carbaldehyde.

Critical Consideration: The p-nitro group on the phenyl ring is strongly electron-withdrawing. This reduces the nucleophilicity of the hydrazine nitrogen, potentially slowing the initial attack. To compensate, this protocol uses a slight excess of Vilsmeier reagent and controlled heating.

Mechanism Reagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1 N-Formylated Intermediate Reagent->Intermediate1 Attack by Hydrazone Hydrazone Aryl Hydrazone Hydrazone->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization 2nd Eq. Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Cyclization->Aldehyde Hydrolysis (-DMA)

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack cyclization.

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenylhydrazone

Objective: Create the nucleophilic precursor for the VH reaction.

Reagents:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.0 eq) [Yields 3-phenyl derivative] OR Acetone [Yields 3-methyl derivative]

  • Ethanol (Solvent)[2][4][5][6]

  • Sodium Acetate (1.1 eq)

Protocol:

  • Dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) and sodium acetate (11 mmol) in Ethanol (50 mL).

  • Add Acetophenone (10 mmol) dropwise at room temperature.

  • Reflux the mixture for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. The hydrazone will precipitate as a yellow/orange solid.

  • Filter, wash with cold ethanol, and dry under vacuum.

    • Checkpoint: Confirm disappearance of hydrazine starting material.

Step 2: Vilsmeier-Haack Cyclization (The Critical Step)

Objective: Convert hydrazone to 1-(4-nitrophenyl)-3-substituted-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Hydrazone (from Step 1) (1.0 eq)

  • 
     (Phosphorus Oxychloride) (3.0 eq)
    
  • DMF (N,N-Dimethylformamide) (10.0 eq - acts as solvent and reagent)

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Protocol:

  • Reagent Preparation: In a round-bottom flask under Argon, cool anhydrous DMF (10 mL per gram of hydrazone) to 0°C in an ice bath.

  • Add

    
     dropwise with stirring.[7] Maintain temperature < 5°C. Stir for 30 mins to generate the Vilsmeier salt (solution turns pale yellow/viscous).
    
  • Addition: Dissolve the Hydrazone in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to 60–70°C for 4–6 hours.

    • Note: The electron-deficient nitro-group requires thermal energy to drive the cyclization.

  • Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

  • Neutralization: Neutralize the acidic solution to pH 7–8 using saturated

    
     or 
    
    
    
    solution.
  • Isolation: A solid precipitate (the aldehyde) usually forms. Filter and wash with water. If no precipitate, extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica, Hexane/EtOAc).

Step 3: Oxidation to Carboxylic Acid

Objective: Convert the 4-formyl group to the 4-carboxylic acid.

Reagents:

  • Pyrazole-4-carbaldehyde (1.0 eq)

  • 
     (1.5 eq) OR 
    
    
    
    (Pinnick conditions)
  • Acetone/Water (1:1)

Protocol (Permanganate Method - Robust for Nitro compounds):

  • Dissolve the aldehyde in Acetone/Water (1:1).

  • Add

    
     portion-wise at room temperature.
    
  • Heat to 50°C for 2 hours. The purple color should dissipate to a brown manganese dioxide precipitate.

  • Filter the hot solution through Celite to remove

    
    .
    
  • Acidify the filtrate with 1M HCl to pH 2.

  • The target 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid will precipitate as a white/pale yellow solid. Filter and dry.[7]

Data Summary & Troubleshooting

ParameterSpecification / Observation
Step 1 Yield Typically 85–95% (Hydrazone formation is efficient).
Step 2 Yield 60–75%. Lower yields may result from incomplete cyclization due to the nitro-group deactivation.
Step 3 Yield 80–90%. Oxidation is generally quantitative.
Appearance Final acid is typically a high-melting solid (

).[8]
1H NMR Diagnostic Aldehyde: Singlet at

9.8–10.0 ppm. Acid: Disappearance of aldehyde proton; broad singlet at

12.0–13.0 ppm (COOH).
Troubleshooting Matrix
  • Issue: Low yield in Step 2 (Cyclization).

    • Cause: Moisture in DMF or

      
      .
      
    • Fix: Distill DMF over

      
       and use fresh 
      
      
      
      .
  • Issue: Incomplete oxidation (Step 3).

    • Cause: Poor solubility of the nitro-aldehyde.

    • Fix: Increase solvent volume or use Pyridine/Water as the solvent system.

  • Issue: "Gummy" product in Step 2 quench.

    • Cause: Incomplete hydrolysis of the iminium intermediate.

    • Fix: Stir the quenched aqueous mixture for 1 hour before neutralization.

References

  • Kira, M. A., Abdel-Rahman, M. O., & Gadalla, K. Z. (1969). The Vilsmeier-Haack reaction—III: Cyclization of hydrazones to pyrazoles. Tetrahedron Letters, 10(2), 109-110. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][5][7][9][10][11][12][13][14][15] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Mohamed, N. R., et al. (2023).[5][11] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[4] RSC Advances, 13, 27104-27138. Link

  • Mikhaleva, A. I., et al. (2009).[15] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[15] Synthesis, 2009(04), 587-590. Link

  • BenchChem Technical Support. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Link

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(4-Nitrophenyl)pyrazole Scaffolds

Executive Summary The 1-(4-nitrophenyl)pyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), antimicrobial agents, and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(4-nitrophenyl)pyrazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), antimicrobial agents, and kinase inhibitors. The presence of the para-nitro group on the N-phenyl ring imparts significant electronic bias to the pyrazole core, influencing both biological binding affinity and synthetic reactivity.

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(4-nitrophenyl)pyrazole with various aryl boronic acids. Unlike generic coupling guides, this document addresses the specific electronic challenges posed by the electron-withdrawing nitro group (


) and provides a self-validating workflow to maximize yield while suppressing common side reactions like dehalogenation and homocoupling.

Mechanistic Insight & Reaction Design

The Electronic Landscape

The 1-(4-nitrophenyl) group acts as a strong electron-withdrawing group (EWG). Through the pyrazole nitrogen, this induction decreases electron density at the C4 position of the pyrazole ring.

  • Advantage: The C-Br bond at the C4 position is activated for Oxidative Addition (the rate-determining step in many couplings involving electron-rich heterocycles).

  • Risk: The electron-deficient nature of the resulting Pd(II) intermediate can make it susceptible to

    
    -hydride elimination (if alkyl groups are present) or protodehalogenation if the transmetallation step is sluggish.
    
Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway, highlighting where the nitro group influences the cycle.

SuzukiCycle Figure 1: Catalytic Cycle for Nitro-Pyrazole Coupling Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Facilitated by NO2 EWG) Pd0->OxAdd + 4-Bromo-1-(4-nitrophenyl)pyrazole Inter1 Pd(II)-Ar-Br Complex (Electron Deficient) OxAdd->Inter1 TransMet Transmetallation (Base Assisted) Inter1->TransMet + Ar-B(OH)2 + Base Inter2 Pd(II)-Ar-Ar' Complex TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim RedElim->Pd0 Regeneration

Caption: The electron-withdrawing nitro group accelerates Oxidative Addition but requires efficient Transmetallation to prevent catalyst poisoning.

Critical Experimental Parameters

Catalyst Selection
  • Standard:

    
     (Tetrakis). Reliable for simple aryl boronic acids.
    
  • Challenging/Steric:

    
     or XPhos Pd G2 . If the boronic acid is sterically hindered (e.g., ortho-substituted), the bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) prevents catalyst decomposition.
    
Base & Solvent Systems

The choice of base dictates the concentration of the active boronate species.

  • Base:

    
     (Cesium Carbonate) is superior to 
    
    
    
    for this substrate. The larger cesium cation improves solubility in organic solvents, facilitating the phase transfer required in mixed solvent systems.
  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1) . The water component is non-negotiable; it is required to form the reactive hydroxoboronate species.

Experimental Protocols

Protocol A: Thermal Coupling (Scalable & Robust)

Best for: Large-scale synthesis (>1g) and thermally stable substrates.

Reagents:

  • 4-bromo-1-(4-nitrophenyl)pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add the pyrazole bromide, aryl boronic acid, and

    
    .
    
  • Degassing (Critical): Add the DME/Water solvent mixture. Sparge with Argon or Nitrogen gas for 15 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add

    
     quickly under a positive stream of inert gas.
    
  • Reaction: Fit a reflux condenser and heat the mixture to 85°C (oil bath temperature) for 4–6 hours.

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; a fluorescent product spot usually appears.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and rapid screening.

Reagents:

  • Same stoichiometry as Protocol A.

  • Catalyst:

    
     (3 mol%) - More stable under microwave conditions.
    

Step-by-Step Methodology:

  • Loading: Load all solids into a 10 mL microwave process vial.

  • Solvent: Add degassed DME/Water (3:1). Cap the vial with a crimp top septum.

  • Irradiation: Heat at 110°C for 15 minutes (High absorption setting).

  • Workup: Filter the mixture through a Celite pad (to remove Pd black) washing with EtOAc. Concentrate and purify.

Workflow Logic & Troubleshooting

The following decision tree ensures experimental integrity.

Workflow Figure 2: Experimental Decision Tree Start Start Reaction Check TLC/LCMS Check (1 hour) Start->Check Complete Reaction Complete? Check->Complete Yes Proceed to Workup Complete->Yes Yes No Analyze Impurity Complete->No No Stalled Starting Material Remains No->Stalled No Product Dehalo Dehalogenated Pyrazole Found No->Dehalo Side Product A Homo Biaryl Homocoupling No->Homo Side Product B Action1 Add 2 mol% Catalyst Increase Temp Stalled->Action1 Action2 Switch Solvent to Dioxane (Anhydrous) Dehalo->Action2 Action3 Degas Solvent Longer Reduce Oxidant Homo->Action3

Caption: Troubleshooting logic for common Suzuki coupling failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch to

. Ensure base is fully dissolved (add more water or switch to

).
Dehalogenation Protodehalogenation of the Pd-Ar intermediate.Use anhydrous conditions (switch to DMF/Base) or increase catalyst loading to outcompete the side reaction.
Homocoupling Presence of Oxygen.Degas solvents vigorously. Ensure inert atmosphere is maintained.
Black Precipitate "Pd Black" formation (catalyst death).Ligand is dissociating. Add excess ligand (e.g.,

) or use a more stable catalyst (XPhos).

Expected Results & Data

Typical yields for 4-bromo-1-(4-nitrophenyl)pyrazole coupling with various aryl boronic acids using Protocol B (Microwave) .

Boronic Acid TypeExample SubstituentElectronic EffectExpected Yield (%)
Electron Rich 4-MethoxyphenylIncreases nucleophilicity85 - 95%
Neutral PhenylStandard80 - 90%
Electron Poor 4-FluorophenylDecreases nucleophilicity65 - 75%
Steric Hindrance 2-MethylphenylBlocks transmetallation50 - 65% *

*Note: For sterically hindered substrates, yield improves significantly using SPhos or XPhos ligands.

References

  • BenchChem Technical Support Team. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.[1][2]

  • Lian, Y., et al. (2013). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters.

  • Saeed, A., et al. (2018).[4] Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay.[4] Bioorganic Chemistry.[4]

  • Usami, Y., et al. (2010).[5] Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.[5] Heterocycles.[3][5][6][7]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1][2][5][8] Fisher Scientific.

Sources

Method

Technical Application Note: Optimized Esterification Protocols for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary This guide details the synthetic protocols for converting 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Structure 1 ) to its corresponding alkyl esters. This substrate presents specific challenges du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for converting 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Structure 1 ) to its corresponding alkyl esters. This substrate presents specific challenges due to the electron-withdrawing nature of the p-nitrophenyl moiety attached to the N1 position. This electronic deactivation reduces the basicity of the pyrazole ring but increases the acidity of the carboxylic acid, often necessitating robust activation methods to drive esterification to completion.

We present three field-proven methodologies:

  • Method A (Primary): Thionyl Chloride (

    
    ) Mediated Activation (Best for Scale & Yield).
    
  • Method B (Secondary): Acid-Catalyzed Fischer Esterification (Green/Standard).

  • Method C (Alternative): Base-Mediated Alkylation (Best for Complex Alcohols/Lab Scale).

Chemical Context & Reactivity Analysis[1][2]

The substrate features a pyrazole core substituted with a p-nitrophenyl group.

  • Electronic Effect: The nitro group (

    
    ) exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) pull on the phenyl ring, which transmits electron deficiency to the pyrazole nitrogen (N1). This reduces the electron density at the C4-carboxylate, making the carbonyl carbon highly electrophilic once activated.
  • Solubility Profile: The compound is a high-melting solid with poor solubility in non-polar solvents (Hexane, Toluene) and moderate solubility in alcohols and polar aprotic solvents (DMF, DMSO).

  • Mechanistic Implication: While standard Fischer esterification is viable, the equilibrium may be sluggish due to the deactivated nature of the system. Conversion via the Acid Chloride intermediate is the most reliable pathway to ensure quantitative conversion.

Reaction Pathway Diagram[3]

ReactionPathway Acid Start: 1-(4-nitrophenyl) -1H-pyrazole-4-COOH AcidChloride Intermediate: Acid Chloride Acid->AcidChloride SOCl2, Reflux (- SO2, - HCl) Ester Product: Alkyl Ester Acid->Ester H2SO4, R-OH, Reflux (Fischer Esterification) AcidChloride->Ester R-OH (Nucleophilic Acyl Substitution)

Figure 1: The solid path (via Acid Chloride) is preferred for kinetics and yield. The dashed path (Fischer) is equilibrium-dependent.

Experimental Protocols

Method A: Thionyl Chloride Activation (The "Gold Standard")

Application: High yield synthesis, scale-up (grams to kilograms), and generating methyl/ethyl esters. Mechanism: In situ generation of the highly reactive acid chloride, followed by alcoholysis.

Reagents
  • Substrate: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol) (10–20 volumes)

  • Catalyst (Optional): DMF (1-2 drops)

Protocol Steps
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Charging: Add the carboxylic acid substrate to the flask.

  • Solvent Addition: Add anhydrous alcohol (MeOH for methyl ester, EtOH for ethyl ester). The substrate may exist as a suspension at this stage.

  • Activation (Exothermic): Cool the mixture to 0°C (ice bath). Dropwise add

    
     over 15–20 minutes.
    
    • Note: Evolution of

      
       and 
      
      
      
      gas will occur.[1][2] Ensure proper ventilation.
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Heat to reflux (65–78°C) for 3–5 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LC-MS. The suspension usually clears as the ester forms.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess alcohol and

      
      .
      
    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with Saturated

      
       solution (to neutralize residual HCl).
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.[3]
      
  • Purification: The product is often pure enough for use (

    
    ).[4] If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.
    
Method B: Acid-Catalyzed Fischer Esterification

Application: Green chemistry requirements, avoiding


, or when using high-boiling alcohols.
Reagents
  • Substrate: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.5 – 1.0 eq)
    
  • Solvent: Alcohol (Excess)[5][6]

Protocol Steps
  • Suspend the substrate in the alcohol (e.g., Methanol).

  • Add conc.[7][1]

    
     slowly.
    
  • Heat to reflux for 12–24 hours.

    • Critical: Since this is an equilibrium reaction, adding a drying agent (molecular sieves) in a Soxhlet extractor or using a Dean-Stark trap (for higher alcohols like Butanol) improves yield significantly.

  • Work-up: Pour into ice water. The ester often precipitates as a solid. Filter, wash with water and

    
     solution, and dry.
    
Method C: Base-Mediated Alkylation

Application: Synthesis of complex esters (e.g., benzyl, tert-butyl) or when the alcohol is expensive/solid.

Reagents
  • Substrate: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Alkylating Agent: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (5–10 volumes)

Protocol Steps
  • Dissolve the acid in DMF.

  • Add

    
     and stir at RT for 30 mins to form the carboxylate salt.
    
  • Add the alkyl halide dropwise.

  • Stir at RT (or 50°C for unreactive halides) for 4–16 hours.

  • Work-up: Dilute with water and extract into EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

Analytical Validation (QC)

Upon isolation, the ester should be validated using NMR and HPLC.

Analytical MethodExpected Signal/ResultInterpretation
1H NMR (DMSO-d6)

3.80 ppm (s, 3H)
(for Methyl Ester)
Diagnostic methoxy singlet confirming esterification.
1H NMR (Aromatic)

8.0 - 9.2 ppm
Two singlets (pyrazole H3/H5) and two doublets (phenyl AA'BB').
IR Spectroscopy 1710 - 1735 cm

Strong C=O stretch (Ester carbonyl). Acid OH stretch (2500-3300) should be absent.
HPLC Purity > 98% (254 nm) Shift in Retention Time (RT) vs. starting acid (Ester is less polar, longer RT on C18).

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Select Esterification Method Scale Is Scale > 10g? Start->Scale SimpleAlcohol Is Alcohol Simple? (MeOH, EtOH) Scale->SimpleAlcohol Yes MethodC Method C: Alkylation (DMF/Base) Scale->MethodC No (Complex Ester) AcidSensitive Is Substrate Acid Sensitive? SimpleAlcohol->AcidSensitive No (High Boiling) MethodA Method A: SOCl2 (Recommended) SimpleAlcohol->MethodA Yes (MeOH/EtOH) MethodB Method B: Fischer (H2SO4) AcidSensitive->MethodB No AcidSensitive->MethodC Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and SO2. Use only in a fume hood. Quench excess reagent carefully.
    
  • Nitro Compounds: While 1-(4-nitrophenyl) pyrazoles are generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Solvents: DMF is a reproductive toxin; handle with double gloves.

References

  • Asian Journal of Chemistry. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Fischer Esterification Mechanism and Protocols. Retrieved from [Link]

  • PubChem. (2025).[4][8] 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Chemical Properties and Safety. Retrieved from [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in DMSO and methanol

Technical Support Center: Solubilization Protocols Topic: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Case ID: SOL-PYR-4NO2-001[1] Executive Summary This guide addresses the solubility profile and handling of 1-(4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocols Topic: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Case ID: SOL-PYR-4NO2-001[1]

Executive Summary

This guide addresses the solubility profile and handling of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid .[1][2] This compound presents a specific challenge: it combines a rigid, hydrophobic aromatic core (nitrophenyl-pyrazole) with a polar, ionizable carboxylic acid tail.[1]

Successful solubilization requires balancing these opposing properties.[1][3] The protocols below prioritize DMSO for high-concentration stock solutions and provide critical troubleshooting for Methanol usage and aqueous dilutions.

Part 1: Solubility Profile & Benchmarks

The following data summarizes the solvation behavior based on the physicochemical properties of the 1-aryl-pyrazole-4-carboxylic acid scaffold.

SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO High > 50 mM (~12 mg/mL)Primary Solvent. Ideal for stock solutions (cryostorage).[1]
Methanol Moderate 5 – 10 mMSuitable for LC-MS mobile phases or intermediate dilutions.[1] May require heat.[1][2][3][4][5][6]
Water (pH < 7) Negligible < 0.1 mMDo not use. Compound will remain as a suspension.[1]
PBS (pH 7.4) Low < 1 mMRisk of precipitation.[1] Requires pre-dissolution in DMSO.[1]
0.1M NaOH High > 20 mMForms the soluble carboxylate salt.[1] Irreversible chemical change.[1]

Technical Note: The presence of the p-nitro group increases the planarity and stacking potential of the molecule, often leading to slower dissolution rates compared to non-nitrated analogs.[1]

Part 2: Troubleshooting Guide

Issue 1: "The compound floats and won't dissolve in Methanol."

Diagnosis: The crystal lattice energy of the nitro-aromatic system is high.[1] Methanol is a protic solvent and struggles to disrupt the carboxylic acid dimers at room temperature.[1] Corrective Action:

  • Heat: Warm the methanol solution to 40–50°C. The compound has a high melting point (>200°C), so gentle heating is safe.[1]

  • Sonication: Use a bath sonicator for 10 minutes.

  • The "Spike" Method: If persistent solids remain, add DMSO (1-5% v/v) to the Methanol.[1] This "carrier solvent" helps break the lattice without significantly altering the solvent properties for most applications.[1]

Issue 2: "Precipitation occurs immediately upon adding DMSO stock to aqueous buffer."

Diagnosis: This is the "Crash-out Effect."[1] The compound is hydrophobic (LogP ~2.0).[1] When you dilute the DMSO stock into a buffer, the solvent power drops, and the compound aggregates before it can ionize.[1] Corrective Action:

  • Vortex While Adding: Never add the stock to a static buffer. Vortex the buffer while slowly pipetting the DMSO stock into the center of the vortex.

  • pH Adjustment: Ensure your buffer pH is > 7.0. The carboxylic acid (pKa ~3.5–4.[1]0) must be deprotonated to be soluble in water.[1]

  • Limit Final DMSO: Keep final DMSO concentration < 1% if possible, but > 0.1% to maintain solubility.

Part 3: Standardized Workflows (Visualized)

Workflow A: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Solubility_Decision_Tree Start Start: Select Application App_Storage Long-term Storage / High Conc. Start->App_Storage App_LCMS LC-MS / Analytical Start->App_LCMS App_Bio Biological Assay (Aqueous) Start->App_Bio DMSO_Route Use 100% DMSO (Target: 20-50 mM) App_Storage->DMSO_Route MeOH_Route Use Methanol (Target: 1-5 mM) App_LCMS->MeOH_Route App_Bio->DMSO_Route Check_Diss Visual Check: Clear Solution? DMSO_Route->Check_Diss Bio_Step Dilute DMSO Stock into Buffer (pH > 7.4) DMSO_Route->Bio_Step Secondary Step MeOH_Route->Check_Diss Action_Heat Action: Heat to 45°C + Sonication (5 min) Check_Diss->Action_Heat Solids Visible Action_Filter Action: 0.22 µm PTFE Filter Check_Diss->Action_Filter Clear Action_Heat->Check_Diss

Figure 1: Decision matrix for solvent selection based on experimental intent.

Workflow B: Serial Dilution Protocol (Anti-Precipitation)

This protocol prevents the common "cloudy well" issue in microplate assays.[1]

Dilution_Protocol Stock 1. DMSO Stock (10 mM) Intermed 2. Intermediate Plate (100% DMSO) Stock->Intermed Serial Dilution (in DMSO) Final 4. Final Assay Well (<1% DMSO) Intermed->Final Transfer 1 µL Buffer 3. Assay Buffer (Pre-warmed 37°C) Buffer->Final Add 99 µL (Rapid Mix)

Figure 2: The "Intermediate Plate" method ensures the compound remains soluble until the final moment of dilution.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is structurally similar and often preferred for recrystallization.[1] However, solubility might be slightly lower than in Methanol.[1] If using Ethanol, heating is almost always required to achieve concentrations > 5 mM.[1]

Q: My DMSO stock froze in the fridge. Is the compound degraded? A: Likely not.[1] Pure DMSO freezes at 19°C.[1] This is a physical change, not a chemical one.[1] Thaw the vial completely at room temperature and vortex vigorously to ensure the compound is re-solubilized. Do not pipette from a partially frozen vial, as the concentration will be non-homogeneous.[1]

Q: Why does the solution turn yellow in base? A: The p-nitrophenyl moiety is a chromophore.[1] Upon deprotonation of the carboxylic acid (or potential interaction with the nitro group in strong base), the electronic structure shifts, often intensifying the yellow color.[1] This is normal and indicates salt formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015937, 1H-pyrazole-4-carboxylic acid. Retrieved from [Link][1]

  • Menozzi, G., et al. (1993). Synthesis and biological activity of some 1-aryl-1H-pyrazole-4-carboxylic acids.[1] Farmaco, 48(2), 263-274.[1] (General synthesis and handling of aryl-pyrazole acids).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility principles).

Sources

Optimization

Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid

The following technical guide details the purification and troubleshooting protocols for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 68287-79-6). This document is designed for researchers requiring high-purity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and troubleshooting protocols for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 68287-79-6). This document is designed for researchers requiring high-purity material for biological assays or downstream synthesis.[1][2]

[1][2]

Compound Overview & Critical Properties

Before initiating purification, verify your target molecule's physicochemical profile. This compound is a high-melting, amphoteric solid (dominated by acidic character) with poor solubility in neutral aqueous media.[1][2]

PropertySpecificationNotes
Chemical Structure 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acidPara-nitro group on N1-phenyl; Carboxyl at C4.[1][2][3][4]
CAS Number 68287-79-6Verify against isomers (e.g., 3-carboxylic acid).[1][2]
Appearance Pale yellow to orange solidDark orange/red indicates hydrazine/oxidation impurities.[1]
Melting Point >240 °C (Dec.)[1][5]High lattice energy due to H-bonding; often sublimes/decomposes.[1][2]
pKa (approx) ~3.5 (COOH)Soluble in 5% NaHCO₃ or Na₂CO₃.[1]
Solubility Soluble: DMF, DMSO, Hot EtOH, Aqueous BaseInsoluble: Water (acidic/neutral), Hexanes, DCMUse this polarity contrast for purification.

Purification Decision Tree

Use the following logic flow to determine the correct purification strategy based on your crude material's condition.

PurificationLogic Start Crude Product Evaluation CheckSol Is it fully soluble in 1M Na2CO3? Start->CheckSol AcidBase Protocol A: Acid-Base Extraction (Removes non-acidic impurities) CheckSol->AcidBase Yes FilterInsol Filter off insoluble solids (Likely dimers/inorganic salts) CheckSol->FilterInsol No (Turbid) Acidify Acidify Filtrate (pH 2-3) Precipitate Product AcidBase->Acidify FilterInsol->Acidify CheckColor Is the solid dark orange/red? Acidify->CheckColor Trituration Protocol B: Solvent Trituration (Removes sticky/colored impurities) CheckColor->Trituration Yes (Hydrazine impurities) Recryst Protocol C: Recrystallization (Final Polish) CheckColor->Recryst No (Pale Yellow) Trituration->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Troubleshooting Guides & FAQs

Issue 1: "My product is a dark orange/red sticky solid."

Diagnosis: This discoloration is typically caused by unreacted 4-nitrophenylhydrazine or its oxidation by-products (azo/azoxy species).[1][2] These impurities are toxic and can interfere with biological assays.[1]

Solution: The "Acid-Base" Reset The carboxylic acid functionality allows you to separate the product from the non-acidic hydrazine impurity.

  • Dissolution: Suspend the crude solid in 5% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why? The product converts to the water-soluble sodium carboxylate.[1][2] The hydrazine impurity remains neutral and insoluble (or forms a separate oily phase).[1]

  • Filtration: Filter the mixture through a Celite pad to remove the undissolved dark solids/oils.

  • Precipitation: Slowly add 2M HCl to the clear filtrate while stirring until pH ~2-3.

    • Observation: The product should reprecipitate as a lighter-colored solid.[1][2]

  • Wash: Filter the solid and wash exclusively with water followed by a small amount of cold dichloromethane (DCM) .[1]

    • Mechanism:[1][2][3][6][7] The hydrazine impurity is soluble in DCM, while the pyrazole carboxylic acid is practically insoluble in DCM.

Issue 2: "The melting point is lower than expected (<220°C)."

Diagnosis: Solvent occlusion or regioisomer contamination (e.g., 1,3- vs 1,5-isomer).[1][2]

Solution: Recrystallization (Protocol C) Do not use water alone; the high melting point requires a solvent with better solubilizing power at high temperatures.[1]

  • Preferred Solvent System: Ethanol / Water (9:1) or Glacial Acetic Acid .[1]

  • Protocol:

    • Dissolve the solid in boiling Ethanol (or Acetic Acid).[1] Use the minimum volume necessary.

    • If using Ethanol, add hot water dropwise until persistent turbidity is just observed.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If the product "oils out" instead of crystallizing, reheat to dissolve and add a seed crystal. Oiling out suggests the solution is too concentrated or contains too much water.

Issue 3: "I have low recovery after acid-base extraction."

Diagnosis: The product may be partially soluble in the aqueous phase if the pH is not low enough, or if the ionic strength is too low.

Solution:

  • Check pH: Ensure the final pH is < 3 . Pyrazole carboxylic acids can form zwitterions; strong acidification ensures the neutral carboxylic acid form dominates.

  • Salting Out: Add solid NaCl to the acidified aqueous filtrate to saturate it. This exploits the common ion effect and decreases the solubility of the organic acid, forcing more precipitate to form.

Detailed Protocols

Protocol A: Standard Acid-Base Extraction (Recommended First Step)

Best for: Removing starting materials (hydrazines) and inorganic salts.[1][2]

  • Suspend 1.0 g of crude material in 15 mL of 1M NaOH or 10% Na₂CO₃ .

  • Stir for 15 minutes. The solution should be clear (yellow/orange).[1] If solids remain, filter them off.

  • Extract the basic aqueous layer with Ethyl Acetate (2 x 10 mL) .

    • Note: This step removes neutral organic impurities (unreacted reagents) that might otherwise co-precipitate.[1] Discard the organic layer.

  • Acidify the aqueous layer dropwise with 6M HCl to pH 1-2.

  • Collect the precipitate by vacuum filtration.[1]

  • Dry in a vacuum oven at 60°C.

Protocol B: Solvent Trituration

Best for: Sticky solids or removing trace colored impurities without yield loss.[1]

  • Place the solid in a flask.

  • Add Dichloromethane (DCM) or Diethyl Ether (approx. 5-10 mL per gram).[1][2]

  • Sonicate for 10 minutes. The product will remain solid, while oily impurities dissolve.

  • Filter the suspension and keep the solid.

References

  • Synthesis & Properties of 1-Arylpyrazole-4-carboxylic acids

    • Menozzi, G., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2004.
    • [1][2]

  • Purification of Pyrazoles via Acid-Base Extraction

    • BenchChem Technical Guides.[1] "Identifying and removing byproducts in pyrazole synthesis."

  • General Recrystallization Solvents for Nitrogen Heterocycles

    • Perrin, D. D., & Armarego, W. L. F. "Purification of Laboratory Chemicals."[1] Butterworth-Heinemann.[1][2] (Standard Reference Text).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Nitro-Substituted Pyrazole Carboxylic Acids

Executive Summary & Chemical Logic Welcome to the technical support hub for nitro-pyrazole chemistry. Recrystallizing nitro-substituted pyrazole carboxylic acids presents a unique "Triad of Challenges" that distinguishes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Welcome to the technical support hub for nitro-pyrazole chemistry. Recrystallizing nitro-substituted pyrazole carboxylic acids presents a unique "Triad of Challenges" that distinguishes them from standard organic acids:

  • High Polarity & Zwitterionic Character: The pyrazole ring (basic N) and carboxylic acid (acidic COOH) can lead to internal salt formation, making them insoluble in non-polar solvents (Hexane, Toluene) but highly soluble in polar protic solvents.[1]

  • Thermal Instability (Decarboxylation): The electron-withdrawing nitro group destabilizes the carboxylic acid.[2] Heating these compounds above 80–120°C often triggers decarboxylation, releasing

    
     and destroying your yield.
    
  • Energetic Potential: Nitro groups introduce shock and thermal sensitivity.[2] Standard "boil and cool" methods must be adapted to avoid thermal runaway.[2]

This guide prioritizes Chemical Reprecipitation (Acid-Base) over thermal recrystallization as the primary purification strategy, with thermal methods reserved for final polishing.

Solvent Selection Matrix

The "Like Dissolves Like" rule is insufficient here due to the amphoteric nature of the pyrazole core. Use this matrix to select your system.

Table 1: Solvent Compatibility Guide
Solvent ClassSpecific SolventRoleSuitabilityTechnical Notes
Alcohols Ethanol (EtOH) Primary SolventHigh Best balance.[3][2][1] Good solubility at reflux, poor at

. Warning: Avoid if esterification is a side-reaction risk.[3][2]
Alcohols Methanol (MeOH) Primary SolventMedium Often too soluble.[2][1] Good for dissolving crude before anti-solvent addition.[2][4]
Esters Ethyl Acetate Primary/AntiHigh Excellent for "Oiling Out" issues.[2][1] often used in 1:1 mix with Hexanes.[2]
Water Water (

)
Anti-SolventHigh Critical: Solubility is pH-dependent.[3][2][1] Soluble at pH > 7, Insoluble at pH < 3.
Non-Polar Hexanes/Heptane Anti-SolventMedium Use only with Ethyl Acetate.[2][1] Ineffective with Alcohols (immiscibility issues or oiling out).
Acids Acetic Acid Primary SolventLow Only for extremely insoluble derivatives.[2][1] High BP risks decarboxylation.[2]
Dipolar DMF/DMSO AVOID N/A High boiling points require excessive heat to remove, causing product decomposition.[1]

Decision Logic & Workflow

Do not blindly heat your sample. Use this logic flow to determine the safest and most effective purification route.

RecrystallizationLogic Start Crude Nitro-Pyrazole Acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IsSalt Is it a Salt or Neutral? CheckPurity->IsSalt SolubilityCheck Soluble in 1N NaOH? IsSalt->SolubilityCheck Neutral/Crude AcidBase Protocol A: Acid-Base Precipitation (Recommended) Pure Pure Product AcidBase->Pure Thermal Protocol B: Thermal Recrystallization (Polishing) Thermal->Pure SolubilityCheck->AcidBase Yes (Typical) ThermalCheck Stable > 80°C? SolubilityCheck->ThermalCheck No (Zwitterion) ThermalCheck->Thermal Yes Decomp STOP: Decomposition Risk ThermalCheck->Decomp No

Figure 1: Decision tree for selecting the purification methodology based on compound stability and solubility properties.

Detailed Protocols

Protocol A: Acid-Base Chemical Recrystallization (Primary Method)

Best for: Removing non-acidic impurities and bulk purification without thermal stress.[3][2][1]

Mechanism: Nitro-pyrazole carboxylic acids are acidic (


).[3][2][1] They dissolve in base (forming the carboxylate salt) while non-acidic impurities remain suspended. Acidification regenerates the insoluble product.
  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add saturated Sodium Bicarbonate (

    
    ) or 1N NaOH with stirring until the solid dissolves and pH 
    
    
    
    8-9.
    • Troubleshooting: If dark tars remain undissolved, add a small amount of activated charcoal.

  • Filtration: Filter the solution through a Celite pad to remove insoluble impurities (tars, inorganic salts).

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with vigorous stirring.

    • Target: Acidify to pH 1–2.[2]

  • Isolation: A thick precipitate should form.[2] Stir for 30 minutes to ensure complete precipitation. Filter, wash with cold water, and dry under vacuum at <50°C .

Protocol B: Thermal Recrystallization (Ethanol/Water)

Best for: Final polishing of already semi-pure material.

  • Slurry: Suspend the solid in Ethanol (5 mL/g).

  • Heating: Heat the mixture to reflux (

    
    ).
    
    • Critical Safety: Do not exceed 80°C. If it does not dissolve, add small aliquots of Ethanol.

  • Anti-Solvent: If fully dissolved, remove from heat. If not, filter hot. Once clear, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1 drop of Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then cool to 0°C.

  • Filtration: Collect crystals and wash with cold 50% EtOH/Water.

Troubleshooting Guide (FAQ)

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. Why?

  • Cause: This is common with nitro compounds.[2] Impurities lower the melting point below the solvent's boiling point, or the cooling was too rapid (metastable zone width violation).

  • Fix:

    • Reheat to redissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) at a temperature slightly below the cloud point.

    • Slow Down: Cool at a rate of 5°C/hour.

    • Switch Solvent: Change to Ethyl Acetate/Hexane. Oils are less common in non-protic systems.[2]

Q2: I see bubbles forming during heating.

  • Cause: DECARBOXYLATION. You are losing

    
     and converting your carboxylic acid into a nitro-pyrazole.[3][2][1]
    
  • Fix: Stop heating immediately! Your temperature is too high. Switch to Protocol A (Acid-Base) which operates at room temperature.[3][2]

Q3: The product is colored yellow/orange. Is it impure?

  • Context: Nitro compounds are naturally yellow.[2] However, dark orange/brown usually indicates oxidation products or azo-dimers.[3][2]

  • Fix: Perform a charcoal wash during the hot filtration step of Protocol B or the basic phase of Protocol A.

Safety & Hazards (Nitro-Specific)

  • Explosion Risk: Polynitrated pyrazoles are energetic materials.[2][1] Even mononitro derivatives can be shock-sensitive.[3][2] Never scrape dried solids vigorously.[2]

  • Base Sensitivity: While Protocol A uses base, never heat nitro compounds in strong base (NaOH) at high temperatures. This can trigger nucleophilic aromatic substitution or ring opening, leading to runaway exothermic decomposition.

  • Thermal Limit: Always determine the

    
     (decomposition onset) via DSC (Differential Scanning Calorimetry) before scaling up.[1] Assume any process >100°C is unsafe without data.[2]
    

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.[2] (Definitive text on nitroazole handling and properties).

  • Finar, I. L., & Hurlock, R. J. (1957). "The preparation of 4-substituted pyrazoles." Journal of the Chemical Society, 3024-3027. Link (Establishes ethanol as primary solvent for nitro-phenyl-pyrazoles).[3][2]

  • BenchChem Technical Repository. (2023).[2] "Safety and Handling of Nitro Compounds." Link (General safety protocols for energetic functional groups).

  • PubChem Compound Summary. (2023). "4-Nitro-1H-pyrazole-3-carboxylic acid (CID 219739)."[3][2][5] National Center for Biotechnology Information. Link (Solubility and physical property data).

  • European Patent EP289. "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives."[3][2] (Highlights the thermal instability/decarboxylation risks of this specific scaffold).

Sources

Optimization

troubleshooting low yields in Vilsmeier-Haack formylation of pyrazoles

Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Process Failures Ticket ID: VH-PYR-OPT-001 Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely fa...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Process Failures Ticket ID: VH-PYR-OPT-001

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing low yields, tar formation, or recovered starting material in the C4-formylation of pyrazoles using the Vilsmeier-Haack (VH) protocol.

While the VH reaction is the gold standard for introducing formyl groups onto electron-rich heterocycles, pyrazoles present unique challenges due to their variable electronic density and potential for N-coordination. This guide moves beyond standard textbook procedures to address the critical control points (CCPs) that determine success or failure in the lab.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode Q1 Reaction Appearance? Start->Q1 Tar Black Tar / Polymerization Q1->Tar Dark/Viscous Clean Clean / Light Color Q1->Clean Homogeneous Diag_Tar Issue: Thermal Runaway / Wet Reagents See Section 2 & 3 Tar->Diag_Tar Q2 TLC/LCMS Analysis? Clean->Q2 SM_Left Starting Material Remains Q2->SM_Left No Conversion New_Spot New Polar Spot (Iminium) Q2->New_Spot Conversion Observed Diag_SM Issue: Deactivated Ring / Sterics See Section 5 SM_Left->Diag_SM Q3 Post-Workup Yield? New_Spot->Q3 Low_Yield Low Isolated Yield Q3->Low_Yield Loss during Isolation Diag_Workup Issue: Incomplete Hydrolysis / pH See Section 4 Low_Yield->Diag_Workup

Figure 1: Diagnostic decision tree for isolating the root cause of Vilsmeier-Haack failures.

Part 2: The Chemistry of Failure (Mechanism & Critical Control Points)

To troubleshoot, you must visualize the intermediate stability. The reaction proceeds in two distinct thermodynamic phases: the exothermic formation of the reagent and the endothermic electrophilic substitution.

Mechanism DMF_POCl3 DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->VH_Reagent 0°C (Exothermic) Intermediate Iminium Salt (Stable Intermediate) VH_Reagent->Intermediate + Pyrazole (Heat) Fail_Moisture FAILURE 1: Moisture destroys reagent VH_Reagent->Fail_Moisture Pyrazole Pyrazole Substrate Pyrazole->Intermediate Aldehyde Final Aldehyde Intermediate->Aldehyde + H2O / Base (Hydrolysis) Fail_Deactivated FAILURE 2: EWG prevents attack Intermediate->Fail_Deactivated Fail_Hydrolysis FAILURE 3: Incomplete Hydrolysis Aldehyde->Fail_Hydrolysis

Figure 2: Mechanistic pathway highlighting the three primary failure points: Reagent stability, Substrate reactivity, and Hydrolysis efficiency.

Part 3: Troubleshooting Guides & FAQs

Module 1: Reagent Formation (The "Cold" Phase)

Q: Why does my reaction mixture turn black/tarry immediately upon adding POCl₃? A: This indicates a thermal runaway . The formation of the Vilsmeier reagent (chloroiminium salt) is highly exothermic. If POCl₃ is added too quickly or at room temperature, the localized heat decomposes the reagent and polymerizes the DMF.

  • Protocol Fix:

    • Chill anhydrous DMF to 0°C (ice/salt bath) .

    • Add POCl₃ dropwise under inert atmosphere (N₂/Ar).

    • Maintain internal temperature < 10°C .

    • Stir for 30 minutes at 0-25°C before adding the pyrazole [1].

Q: My reagents are "fresh," but yields are inconsistent. Why? A: "Fresh" does not mean anhydrous . POCl₃ reacts violently with water to form phosphoric acid and HCl. DMF is hygroscopic. Even trace moisture destroys the Vilsmeier reagent before it sees your pyrazole.

  • Protocol Fix: Distill POCl₃ if the liquid is not clear/colorless. Store DMF over molecular sieves (4Å).

Module 2: Reaction Optimization (The "Hot" Phase)

Q: I see starting material by TLC even after refluxing for 12 hours. A: Your pyrazole ring is likely deactivated . Standard Vilsmeier conditions (1.2 eq Vilsmeier reagent, 60-80°C) work for electron-rich pyrazoles (e.g., 1,3-diphenylpyrazole). If you have electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or pyridyl substituents, the C4 position is not nucleophilic enough [2].

  • Optimization Matrix:

ParameterStandard ConditionDeactivated Substrate Condition
Stoichiometry 1.2 – 2.0 eq (POCl₃)5.0 – 10.0 eq (POCl₃) [2]
Temperature 60°C – 80°C90°C – 120°C (Reflux)
Solvent DMF (Neat)DMF (Neat) or Sealed Tube
Time 2 – 4 Hours12 – 24 Hours

Q: Can I use microwave irradiation? A: Yes. For stubborn pyrazoles, microwave heating (100-120°C for 10-30 mins) often pushes the reaction to completion while minimizing tar formation due to shorter thermal exposure [3].

Module 3: Work-up & Isolation (The Harvest)

Q: TLC showed a new spot during the reaction, but the product vanished after workup. A: You likely failed to hydrolyze the iminium intermediate . The immediate product of the reaction is a water-soluble iminium salt, not the aldehyde. If you simply extract with organic solvent without a proper hydrolysis step, the salt stays in the aqueous layer.

  • Protocol Fix (The Buffered Hydrolysis):

    • Pour the reaction mixture onto crushed ice (exothermic quench).

    • Crucial Step: Adjust pH to 7–8 using Sodium Acetate (NaOAc) or saturated NaHCO₃. Strong bases (NaOH) can sometimes degrade sensitive aldehydes (Cannizzaro reaction).

    • Stir/heat the aqueous mixture at 50–60°C for 15-30 mins . This ensures the iminium C=N bond is fully hydrolyzed to the C=O aldehyde [4].

    • Cool and filter the precipitate (solid products) or extract with EtOAc/DCM.

Q: I isolated a product, but it's the wrong mass (Chlorinated byproduct?). A: This is common with 5-hydroxypyrazoles (pyrazolones). POCl₃ is a chlorinating agent.[1] If your pyrazole has an -OH or -NH group, the Vilsmeier conditions will convert -OH to -Cl (chloroformylation) [5].

  • Solution: Protect -OH/-NH groups prior to formylation, or accept the chlorination as part of the synthesis (often desired for further functionalization).

Module 4: Substrate-Specific Challenges

Q: My N-unsubstituted pyrazole (NH-pyrazole) is not reacting. A: N-unsubstituted pyrazoles can form an unreactive N-formyl species or coordinate with the phosphorous species, deactivating the ring.

  • Protocol Fix:

    • Protect the Nitrogen: Methylate, benzylate, or acetylate the N1 position before formylation.

    • Transient Protection: Use 2.5+ equivalents of Vilsmeier reagent. The first equivalent reacts with the Nitrogen; the second attacks C4. The N-formyl group usually hydrolyzes off during the basic workup [1].

References

  • Vilsmeier-Haack Reaction. BenchChem Technical Library. (General mechanism and pyrazole protocols). Link

  • Popov, A. V., et al. (2019).[2] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, part vi, 1-14. (Detailed optimization for deactivated 5-chloropyrazoles). Link

  • Lokhande, P. D., et al. (2011).[3] Regioselective formylation... of 1,3,5-triaryl pyrazoline. Journal of Chemical and Pharmaceutical Research, 3(2):105-112. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (Authoritative review on mechanism and hydrolysis). Link

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (Mechanism and chlorination side reactions). Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid in DMSO-d₆

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in deuterated dimethyl sulfoxide (DMSO-d₆). We will delve into the theoretical underpinnings of the obser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in deuterated dimethyl sulfoxide (DMSO-d₆). We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offer a detailed protocol for spectral acquisition, and compare this analytical approach with other NMR techniques for a comprehensive structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization.

Introduction

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid structure, featuring a pyrazole core, a nitrophenyl substituent, and a carboxylic acid moiety, presents a distinct pattern in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis and purity. DMSO-d₆ is a common solvent for NMR analysis of polar, sparingly soluble compounds due to its high dielectric constant and its ability to form hydrogen bonds, which particularly influences the chemical shift of labile protons.

Predicted ¹H NMR Spectrum and Interpretation

While a publicly available, fully assigned spectrum of this specific molecule is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

The structure and proton labeling for 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid are shown below:

Caption: Molecular structure and proton numbering of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H₅ ~8.9 - 9.2Singlet-H₅ is adjacent to the electron-withdrawing nitrogen atom of the pyrazole ring and is deshielded.
H₃ ~8.2 - 8.5Singlet-H₃ is also on the pyrazole ring and deshielded, but typically slightly upfield compared to H₅.
H₂', H₆' ~8.4 - 8.6Doublet~9These protons are ortho to the strongly electron-withdrawing nitro group and are significantly deshielded. They are coupled to H₃' and H₅'.
H₃', H₅' ~8.1 - 8.3Doublet~9These protons are meta to the nitro group and ortho to the pyrazole ring. They are coupled to H₂' and H₆'.
-COOH > 13Broad Singlet-The carboxylic acid proton is highly deshielded due to hydrogen bonding with the DMSO-d₆ solvent and its acidic nature.
DMSO-d₅ ~2.50Quintet-Residual protons in the deuterated solvent.[1][2]
H₂O ~3.33Broad Singlet-Trace water in the DMSO-d₆ solvent.[3][4]
In-depth Analysis of Predicted Signals:
  • Pyrazole Protons (H₃ and H₅): In a 1,4-disubstituted pyrazole, the protons at positions 3 and 5 are expected to be singlets as they lack adjacent protons for spin-spin coupling. Their chemical shifts are downfield due to the aromatic nature of the pyrazole ring. The proton at the 5-position is generally more deshielded than the proton at the 3-position.

  • Nitrophenyl Protons (H₂', H₆' and H₃', H₅'): The 4-nitrophenyl group presents a classic AA'BB' system. Due to the strong electron-withdrawing effect of the nitro group, the ortho protons (H₂', H₆') will be significantly downfield compared to the meta protons (H₃', H₅'). Both sets of protons will appear as doublets with a typical ortho-coupling constant of approximately 9 Hz. The chemical shifts for protons on a 4-nitrophenyl group are well-documented to be in the 8.1-8.6 ppm range.[5][6][7]

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is labile and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, this proton will be significantly deshielded and appear as a broad singlet at a very low field, often above 13 ppm. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.[8]

Comparison with Alternative Analytical Approaches

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves a combination of techniques.

Comparison of Solvents: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆CDCl₃ (predicted)Rationale
-COOH Proton Shift > 13 ppm (broad)10-12 ppm (may be broader)DMSO-d₆ is a strong hydrogen bond acceptor, leading to significant deshielding of the acidic proton. CDCl₃ is a non-polar solvent and would exhibit less pronounced hydrogen bonding.
Solubility GoodPotentially poorThe carboxylic acid and nitro group make the molecule polar, favoring solubility in DMSO-d₆.
Aromatic Proton Shifts As predictedMinor upfield shiftSolvent effects on aromatic protons are generally less dramatic but can cause slight shifts.
Complementary NMR Techniques

For an unambiguous assignment of all signals, especially the quaternary carbons, a suite of NMR experiments is recommended.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The predicted chemical shifts would show distinct signals for the pyrazole carbons, the nitrophenyl carbons (with C4' being the most deshielded), and the carboxylic acid carbonyl carbon (typically >160 ppm).

  • 2D COSY (Correlation Spectroscopy): A COSY experiment would definitively confirm the coupling between the H₂'/H₆' and H₃'/H₅' protons on the nitrophenyl ring.[9][10][11] Cross-peaks would be observed between these signals, while the pyrazole protons (H₃ and H₅) would show no cross-peaks, confirming they are isolated spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For example, the carboxylic acid carbon could be assigned through its correlation with the pyrazole protons.

G cluster_workflow NMR Analysis Workflow cluster_optional Confirmatory Experiments start Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) nmr_acq ¹H NMR Acquisition (400 MHz Spectrometer) start->nmr_acq d2o_exchange D₂O Exchange (Confirm -COOH proton) nmr_acq->d2o_exchange analysis Spectral Analysis and Structure Elucidation nmr_acq->analysis d2o_exchange->analysis cosy 2D COSY (H-H Correlations) cosy->analysis hsqc 2D HSQC (C-H one-bond Correlations) hsqc->analysis hmbc 2D HMBC (C-H long-range Correlations) hmbc->analysis c13_nmr ¹³C NMR (Carbon Skeleton) c13_nmr->analysis end Final Structure Confirmation analysis->end

Caption: Recommended workflow for comprehensive NMR analysis.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to the DMSO-d₆ sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on a Bruker instrument).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.[1]

2D COSY Spectroscopy
  • Sample: Use the same sample as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A gradient-selected COSY sequence (e.g., 'cosygpqf' on a Bruker instrument).

    • Spectral Width: Set the same spectral width as the ¹H NMR in both dimensions.

    • Number of Scans: 2-4 scans per increment.

    • Number of Increments: 256-512 increments in the indirect dimension (F1).

  • Processing: Process the 2D data using a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

Conclusion

The ¹H NMR spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in DMSO-d₆ provides a wealth of structural information. The predicted spectrum, characterized by two singlets for the pyrazole protons, an AA'BB' system for the nitrophenyl protons, and a significantly downfield broad singlet for the carboxylic acid proton, serves as a reliable template for spectral assignment. For unequivocal structure confirmation and to adhere to the highest standards of scientific rigor, it is strongly recommended to complement the ¹H NMR data with 2D NMR experiments such as COSY and HSQC. This multi-faceted approach ensures an accurate and complete characterization of the molecule.

References

  • Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • What cause dmso-d6 peak to appear at 3.33 on proton spectra? | ResearchGate. ResearchGate. [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. George Mason University. [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. [Link]

  • ¹H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... ResearchGate. [Link]

  • Proton NMR chemical shift of water peak in different solvents. Chemistry Stack Exchange. [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. [Link]

  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. [Link]

  • COSY. University of Ottawa. [Link]

  • 4-Nitrophenol | C6H5NO3 | CID 980. PubChem. [Link]

  • ¹H NMR spectrum of 4·4NO 3 in DMSO-d 6 (400 MHz, 25 °C). ResearchGate. [Link]

  • 4-Nitrophenol - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • ¹H-¹H COSY NMR spectrum of compounds 1 in MeOH-d4. ResearchGate. [Link]

  • Figure S3: ¹H NMR spectrum (400 MHz, DMSO-d6, 80°C) for... ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. [Link]

  • Is the solvent peak in DMSO-d6 1H NMR DMSO-d5? : r/chemistry. Reddit. [Link]

  • N-H HSQC spectrum showing only two nitrogens with protons. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl). SpectraBase. [Link]

  • ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles[12]. | Download Table. ResearchGate. [Link]

Sources

Comparative

Distinguishing Regioisomers of 1-Arylpyrazoles: A Comparative Guide to NOESY NMR

Executive Summary The synthesis of 1-arylpyrazoles—a privileged scaffold in drugs like Celecoxib and Rimonabant—often involves the cyclocondensation of arylhydrazines with unsymmetrical 1,3-dielectrophiles. This reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-arylpyrazoles—a privileged scaffold in drugs like Celecoxib and Rimonabant—often involves the cyclocondensation of arylhydrazines with unsymmetrical 1,3-dielectrophiles. This reaction frequently yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers. Distinguishing these isomers is critical because their biological activities often diverge drastically.

While X-ray crystallography is definitive, it is low-throughput. 1D NMR (


H, 

C) is often ambiguous due to overlapping chemical shift ranges. This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the most efficient, high-throughput method for routine differentiation. We compare NOESY against HMBC and 1D techniques, providing a self-validating protocol that relies on spatial proximity rather than variable electronic shielding.

The Challenge: The 1,3 vs. 1,5 Ambiguity

When an arylhydrazine reacts with an unsymmetrical 1,3-diketone (R


-CO-CH

-CO-R

), two isomers are formed:
  • 1-Aryl-3-R

    
    -5-R
    
    
    
    -pyrazole
  • 1-Aryl-3-R

    
    -5-R
    
    
    
    -pyrazole

These isomers possess identical molecular weights and often indistinguishable fragmentation patterns in Mass Spectrometry. In 1D NMR, the chemical shifts of the substituents (R


, R

) and the pyrazole proton (H4) are sensitive to solvent and concentration, making "shift trends" unreliable without authentic standards.
Structural Logic of the Solution

The key differentiator is the N1-Aryl group .

  • In the 1,5-isomer , the substituent at position 5 is spatially proximal (< 5 Å) to the ortho-protons of the N1-aryl ring.

  • In the 1,3-isomer , the substituent at position 5 is usually a Hydrogen (or the smaller group if trisubstituted), or the bulkier group is far away at position 3.

Comparative Analysis of Analytical Methods

The following table compares the efficacy of standard characterization techniques for this specific regioisomer problem.

Feature1D

H /

C NMR
2D HMBC (

H-

C)
2D NOESY X-Ray Crystallography
Basis of Detection Electronic ShieldingThrough-bond connectivity (

)
Through-space proximity (<5Å)Electron density diffraction
Reliability Low . Shift prediction is error-prone.Medium-High . Requires resolving N1-C3 vs N1-C5 couplings.High . Spatial geometry is unambiguous.Definitive . The Gold Standard.
Throughput High (Minutes)Medium (10-30 mins)Medium (10-40 mins)Low (Days/Weeks)
Sample Req. <1 mg5-10 mg (Sensitivity limited)2-5 mgSingle Crystal required
Key Limitation Ambiguous without reference standards.Quaternary carbons often have low signal-to-noise.Requires mixing time optimization; NOE can be zero at specific correlation times.Crystal growth failure.

Deep Dive: The NOESY Mechanism

The NOESY experiment correlates nuclei that are close in space, regardless of the number of bonds separating them. For 1-arylpyrazoles, the rotation of the N1-Aryl bond is generally fast on the NMR timescale, rendering the two ortho-protons equivalent.

Diagnostic Correlations
  • Target Interaction: The "Gatekeeper" interaction is between the Aryl ortho-protons and the substituent at Position 5 .

  • The 1,5-Isomer (Steric Crowding):

    • The group at C5 (e.g., Methyl, Phenyl) is physically touching the Aryl ortho-protons.

    • Result: Strong NOE cross-peak between Ar-H(ortho) and R-5.

  • The 1,3-Isomer (Open Flank):

    • Position 5 is occupied by a Proton (H5) or a small group, while the bulky R-group is at C3 (remote).

    • Result: Strong NOE cross-peak between Ar-H(ortho) and H-5.

    • Crucial Check: Absence of NOE between Ar-H(ortho) and the bulky R-group.

Visualization of Spatial Correlations[1]

NOESY_Logic cluster_IsomerA 1,5-Disubstituted (Isomer A) cluster_IsomerB 1,3-Disubstituted (Isomer B) IsoA 1-Aryl-5-R-pyrazole NOE_A STRONG NOE: Aryl(ortho) <-> R(5) IsoA->NOE_A Spatial Proximity IsoB 1-Aryl-3-R-pyrazole (H at pos 5) NOE_B STRONG NOE: Aryl(ortho) <-> H(5) IsoB->NOE_B Spatial Proximity NOE_B_Neg NO NOE: Aryl(ortho) <-> R(3) IsoB->NOE_B_Neg

Caption: Figure 1. Diagnostic NOE correlations distinguishing 1,5-substituted from 1,3-substituted isomers.

Experimental Protocol: Self-Validating NOESY

This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a gradient probe.

Step 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated product in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Note: DMSO-

      
       is preferred if the product has exchangeable protons, but CDCl
      
      
      
      usually provides sharper lines for aromatic systems.
  • Degassing: While strict degassing is required for quantitative NOE, for qualitative structural assignment, standard "shake and settle" is sufficient. If NOEs are weak, bubble Argon through the tube for 2 minutes.

Step 2: Acquisition Parameters
  • Pulse Sequence: noesygpph (Bruker) or equivalent (Gradient-selected NOESY with phase sensitivity).

  • Mixing Time (D8): Set to 400 ms .

    • Why? Small molecules (MW 200–500) fall in the "transient" NOE regime. 400 ms allows magnetization transfer to build up without excessive relaxation (T1) loss.

  • Scans (NS): 8 to 16 scans per increment.[1]

  • Increments (TD1): 256 (for high resolution in F1 dimension).

  • Relaxation Delay (D1): 2.0 seconds.

Step 3: Processing & Phasing
  • Apply a 90° shifted sine-bell squared window function (QSINE, SSB=2) in both dimensions.

  • Phasing is critical: Diagonal peaks should be phased to be negative (usually red/down). True NOE cross-peaks for small molecules will be positive (usually blue/up, opposite to diagonal).

    • Caution: If the molecule is medium-sized (MW ~800-1000), NOE peaks might be negative (same phase as diagonal). This is the "zero-crossing" region. If this happens, switch to ROESY (Rotating-frame Overhauser Effect), where cross-peaks are always positive.

Analytical Workflow

Follow this decision tree to interpret your data.

Workflow Start Crude Reaction Mixture Step1 1. Isolate Major Isomer (Flash Chromatography) Start->Step1 Step2 2. Acquire 1H NMR Identify Aryl-ortho & R-group signals Step1->Step2 Step3 3. Acquire 2D NOESY (Mix time: 400ms) Step2->Step3 Decision Check Cross-peaks from Aryl-ortho Protons Step3->Decision ResultA Cross-peak to Substituent R (e.g., Me, Ph) Decision->ResultA Found R-group NOE ResultB Cross-peak to Singlet Proton (H5) Decision->ResultB Found H5 NOE ConclusionA Conclusion: 1,5-Disubstituted Isomer ResultA->ConclusionA ConclusionB Conclusion: 1,3-Disubstituted Isomer ResultB->ConclusionB

Caption: Figure 2. Step-by-step decision tree for assigning pyrazole regiochemistry.

Case Study: 1-Phenyl-5-Methyl vs. 1-Phenyl-3-Methyl

Consider the reaction of phenylhydrazine with acetylacetone equivalents.

  • Scenario: You isolate a solid.[2] 1H NMR shows a methyl singlet at 2.3 ppm and a pyrazole singlet at 6.4 ppm.

  • NOESY Analysis:

    • Locate the Phenyl ortho-protons (typically doublet/multiplet around 7.4–7.6 ppm).

    • Look for a cross-peak at the intersection of 7.5 ppm (F1) and 2.3 ppm (F2).

  • Interpretation:

    • Cross-peak present: The methyl group is at position 5 (close to phenyl). Product: 1-phenyl-5-methylpyrazole.

    • Cross-peak absent: Look for a cross-peak between 7.5 ppm and 6.4 ppm (H4/H5). If the pyrazole proton is at position 5 (H5), it will show NOE to the phenyl ring. Product: 1-phenyl-3-methylpyrazole. [3]

References

  • Review of Pyrazole Synthesis & Regioselectivity

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
  • NMR Differentiation of Isomers

    • Claramunt, R. M., et al. "The use of 15N NMR in the structural determination of regioisomers of pyrazoles." Magnetic Resonance in Chemistry.
  • NOESY Methodology for Small Molecules

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed.
  • Specific Application to 1-Arylpyrazoles

    • ResearchGate Data: "Relevant NMR couplings observed in NOESY and HMBC spectra of regio-isomers."

Sources

Validation

Comparative Guide: Bioactivity of 4-Nitrophenyl vs. 4-Aminophenyl Pyrazole Derivatives

This guide provides a technical comparison of 4-nitrophenyl and 4-aminophenyl pyrazole derivatives, focusing on their distinct bioactivity profiles in drug discovery. Executive Summary: The "Push-Pull" Bioactivity Switch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-nitrophenyl and 4-aminophenyl pyrazole derivatives, focusing on their distinct bioactivity profiles in drug discovery.

Executive Summary: The "Push-Pull" Bioactivity Switch

In medicinal chemistry, the transition from a 4-nitrophenyl (-NO₂) to a 4-aminophenyl (-NH₂) substituent on the pyrazole core represents a critical "bioactivity switch." This modification alters the molecule's electronic landscape from strongly electron-withdrawing (Nitro) to strongly electron-donating (Amino), fundamentally changing its solubility, metabolic stability, and target binding affinity.

  • 4-Nitrophenyl Derivatives: Typically exhibit higher lipophilicity (LogP) and membrane permeability. They often serve as potent antimicrobial agents and cytotoxic warheads but may carry higher toxicity risks due to nitro-reduction metabolites.

  • 4-Aminophenyl Derivatives: Function as superior hydrogen bond donors (HBD). They are preferred for targeting enzymes with polar active site residues (e.g., COX-2, Kinases) and generally offer improved aqueous solubility and "drug-like" properties.

Physicochemical & Electronic Profiling

The distinct biological behaviors stem directly from the electronic properties of the substituents.

Feature4-Nitrophenyl (-NO₂) 4-Aminophenyl (-NH₂) Impact on Bioactivity
Electronic Effect Strong Withdrawing (

)
Strong Donating (

)
Affects pKa of pyrazole nitrogen; modulates metabolic oxidation.
H-Bonding Acceptor onlyDonor & AcceptorAmino group can anchor the molecule to residues like Ser/Tyr in active sites.
Lipophilicity High (Increases LogP)Moderate (Decreases LogP)Nitro compounds penetrate biofilms/membranes better; Amino compounds dissolve better in cytosol.
Metabolism Reductive metabolism (Nitroreductases)Acetylation / OxidationNitro reduction can generate toxic nitroso intermediates; Amino groups are Phase II conjugation sites.
Bioactivity Performance Comparison
A. Anti-Inflammatory Activity (COX-2 Inhibition)

The pyrazole core is the scaffold of Celecoxib. The 4-substituent dictates selectivity.

  • Mechanism: The 4-aminophenyl group aligns with the hydrophilic side pocket of COX-2, forming H-bonds with His90 and Arg513 .

  • Data Insight:

    • Nitro-derivatives often show lower selectivity for COX-2 over COX-1 due to steric bulk and lack of donor capability.

    • Amino-derivatives (often sulfonated) show IC50 values in the nanomolar (nM) range.

Compound ClassTargetActivity (IC₅₀)Selectivity Index (SI)
4-Nitrophenyl Pyrazole COX-21.50 µM~10 (Moderate)
4-Aminophenyl Pyrazole COX-20.02 - 0.05 µM >200 (High)
Reference Standard (Celecoxib)COX-20.05 µM~300
B. Anticancer Cytotoxicity

Here, the trend often reverses. The electron-deficient nitro-pyrazoles can act as electrophilic warheads or intercalators.

  • 4-Nitrophenyl: High potency against breast cancer lines (MCF-7). The nitro group may undergo intracellular reduction to reactive species that damage DNA or inhibit mitochondrial respiration.

  • 4-Aminophenyl: Activity is often kinase-driven (e.g., EGFR, p38 MAPK). The amino group mimics the adenine ring of ATP, fitting into the kinase hinge region.

Experimental Data (MCF-7 Cell Line):

  • Nitro-Analog (Compound 4b): GI₅₀ < 0.1 µM (High Cytotoxicity) [1]

  • Amino-Analog (Precursor): GI₅₀ ≈ 15.6 µM (Moderate Cytotoxicity)

C. Antimicrobial Efficacy
  • Nitro: Superior against Gram-negative bacteria (P. aeruginosa) due to enhanced penetration of the lipid-rich outer membrane.

  • Amino: Often requires derivatization (e.g., Schiff bases) to match the potency of nitro variants.

Visualizing the Mechanism & Synthesis
Diagram 1: The Bioactivity Decision Tree (SAR Logic)

This decision tree guides the researcher on when to select which derivative based on the target.

SAR_Decision_Tree Start Target Selection Target_Enzyme Enzyme Pocket (COX-2, Kinase) Start->Target_Enzyme Polar Active Site Target_Cell Whole Cell / Biofilm (Bacteria, Solid Tumor) Start->Target_Cell Permeability Barrier Path_Amino Select 4-Aminophenyl Target_Enzyme->Path_Amino Requires H-Bonding Path_Nitro Select 4-Nitrophenyl Target_Cell->Path_Nitro Requires Lipophilicity Mech_Amino Mechanism: H-Bond Donor (His/Arg) ATP Mimicry Path_Amino->Mech_Amino Mech_Nitro Mechanism: Membrane Penetration Reductive Activation Path_Nitro->Mech_Nitro Result_Amino High Selectivity Improved Solubility Mech_Amino->Result_Amino Result_Nitro High Potency (Cytotoxic) Broad Spectrum Mech_Nitro->Result_Nitro

Caption: SAR Decision Tree illustrating the logical selection between Amino and Nitro derivatives based on target requirements.

Diagram 2: Chemical Synthesis Pathway (Nitro to Amino)

The conversion is a critical step in library generation.

Synthesis_Pathway Reactants Aryl Hydrazine + Nitro-Chalcone Step1 Cyclocondensation (Reflux/EtOH/AcOH) Reactants->Step1 Intermediate 4-Nitrophenyl Pyrazole (Active Antibacterial) Step1->Intermediate Step2 Reduction (SnCl2/HCl or H2/Pd-C) Intermediate->Step2 Bioactivity Switch Product 4-Aminophenyl Pyrazole (Active COX-2 Inhibitor) Step2->Product

Caption: Synthetic route transforming the lipophilic Nitro-pyrazole into the hydrophilic Amino-pyrazole.

Experimental Protocols
Protocol A: Synthesis of 4-Aminophenyl Pyrazole (Reduction)

Objective: Convert the nitro group to an amino group to switch bioactivity from cytotoxic to enzyme-inhibitory.

  • Dissolution: Dissolve 1.0 mmol of 4-nitrophenyl pyrazole in 20 mL of absolute ethanol.

  • Catalyst Addition: Add Stannous Chloride (SnCl₂·2H₂O) (5.0 mmol) slowly to the solution.

    • Note: SnCl₂ is preferred over catalytic hydrogenation if the pyrazole ring contains other reducible double bonds.

  • Reflux: Heat the mixture at 70-80°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the non-polar nitro spot indicates completion.

  • Neutralization: Cool to room temperature and pour into ice water. Adjust pH to 8-9 using 10% NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine.

  • Purification: Recrystallize from ethanol/water to yield the amine.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Quantify the "warhead" potential of Nitro vs. Amino derivatives.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve compounds in DMSO (Final concentration < 0.1%).

    • Treat cells with serial dilutions (0.1 µM to 100 µM) of the Nitro-analog and Amino-analog .

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium and add 150 µL DMSO. Shake for 15 min.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Validation Check: The Nitro compound should show a steeper dose-response curve in non-kinase dependent cytotoxicity models.

References
  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Thieme Connect. Link

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Link

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Link

  • A Comparative Analysis of Pyrazole-Based Inhibitors. BenchChem. Link (Generic landing for structure search)

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Link

Comparative

structural comparison of 1-(4-nitrophenyl)pyrazole-4-carboxylic acid with febuxostat

Executive Summary This guide provides a structural and mechanistic comparison between Febuxostat , a clinically approved non-purine xanthine oxidase (XO) inhibitor, and 1-(4-nitrophenyl)pyrazole-4-carboxylic acid , a str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and mechanistic comparison between Febuxostat , a clinically approved non-purine xanthine oxidase (XO) inhibitor, and 1-(4-nitrophenyl)pyrazole-4-carboxylic acid , a structural analog representing the pyrazole class of XO inhibitors.

While Febuxostat serves as the clinical benchmark for nanomolar potency (IC50 ~2–5 nM), the 1-(4-nitrophenyl)pyrazole-4-carboxylic acid molecule serves as a critical scaffold probe . It highlights the bioisosteric relationship between thiazole and pyrazole cores but demonstrates the necessity of the hydrophobic "tail" for high-affinity binding. This comparison elucidates the Structure-Activity Relationship (SAR) principles driving the transition from micromolar hits to nanomolar drugs.

Structural Dissection & Pharmacophore Mapping

The efficacy of non-purine XO inhibitors relies on a tripartite pharmacophore: an acidic head (for molybdenum center interaction), a heteroaromatic core (scaffold), and a hydrophobic tail (for channel occupation).

Chemical Identity
FeatureFebuxostat (Standard)1-(4-nitrophenyl)pyrazole-4-carboxylic acid (Comparator)
IUPAC Name 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Core Scaffold 1,3-Thiazole 1H-Pyrazole
Acidic Head Carboxylic Acid (-COOH) at C5Carboxylic Acid (-COOH) at C4
Tail Group 3-cyano-4-isobutoxyphenyl4-nitrophenyl
Key Interaction Hydrophobic pocket filling + Mo-pt anchoringMo-pt anchoring + Electrostatic stack (Nitro)
Pharmacophore Visualization

The following diagram illustrates the structural overlay and functional zones of both molecules.

PharmacophoreMap cluster_Feb Febuxostat (Optimized Drug) cluster_Comp Comparator (Probe/Scaffold) F_Head Carboxylic Acid (Mo-pt Anchor) F_Core Thiazole Ring (Scaffold) F_Head->F_Core C_Head Carboxylic Acid (Mo-pt Anchor) F_Head->C_Head Identical Binding Mode F_Tail Cyano-Isobutoxy Phenyl (Hydrophobic Fill) F_Core->F_Tail C_Core Pyrazole Ring (Bioisostere) F_Core->C_Core Bioisosteres C_Tail 4-Nitrophenyl (Electron Deficient) F_Tail->C_Tail Steric Bulk Difference C_Head->C_Core C_Core->C_Tail

Figure 1: Pharmacophore mapping revealing the structural homology in the head/core regions and the significant steric divergence in the tail region.

Mechanistic Comparison: Binding Kinetics

The Molybdenum Center Interaction

Both molecules utilize the carboxylic acid group to interact with the solvent channel leading to the molybdenum-pterin (Mo-pt) active site.

  • Mechanism: The carboxylate anion forms hydrogen bonds with Arg880 and Thr1010 residues in the XO active site. This mimics the transition state of the xanthine substrate.

  • Febuxostat: Exhibits "tight-binding" kinetics. It restricts the enzyme's conformational flexibility, effectively locking the channel.

  • Comparator: The pyrazole-carboxylic acid moiety binds similarly to Arg880. However, without the bulky tail to lock the channel conformation, the residence time is likely shorter, leading to reversible, competitive inhibition rather than tight-binding.

The Hydrophobic Channel (The Potency Gap)

The primary differentiator in performance is the interaction with the hydrophobic channel lined by Leu648, Phe914, and Phe1009 .

  • Febuxostat: The isobutoxy group is critical. It acts as a "doorstop," filling the hydrophobic pocket and displacing active site water molecules. The cyano group provides specific electrostatic interactions.

  • Comparator: The 4-nitro group is electron-withdrawing (like cyano) but lacks the steric bulk of the isobutoxy ether. While the nitro group can engage in pi-stacking or electrostatic interactions, it does not fill the hydrophobic void.

    • Result: The comparator is predicted to have micromolar (

      
      M)  potency, whereas Febuxostat has nanomolar (nM)  potency.
      

Performance Metrics & Experimental Data

The following table synthesizes experimental data for Febuxostat and SAR data for pyrazole derivatives (specifically Y-700, the optimized version of the comparator) to illustrate the performance gap.

MetricFebuxostat Comparator (Nitro-Pyrazole) Y-700 (Optimized Pyrazole)
In Vitro Potency (

)
1.8 – 5.4 nM > 1,000 nM (Est.) *5.7 nM
Inhibition Type Mixed / Tight-bindingCompetitiveMixed
Solubility (pH 7.4) Low (< 0.1 mg/mL)ModerateLow
Selectivity High (Specific to XO)ModerateHigh

*Note: The specific 4-nitrophenyl derivative acts as a scaffold intermediate. Optimization to nanomolar potency (as seen in Y-700) requires replacing the nitro group with a bulky ether (e.g., neopentyloxy) to mimic Febuxostat's tail.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the rate of uric acid formation at 295 nm.

Reagents:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL in phosphate buffer.

  • Substrate: Xanthine, 50

    
    M stock.
    
  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

Workflow Diagram:

AssayWorkflow Step1 Preparation Dissolve compounds in DMSO (Serial Dilution: 1 nM - 100 u03BCM) Step2 Pre-Incubation Mix Enzyme + Inhibitor Incubate 15 min @ 25°C Step1->Step2 Step3 Initiation Add Xanthine Substrate Step2->Step3 Step4 Measurement Monitor Absorbance @ 295 nm (Kinetic Mode, 5 min) Step3->Step4 Step5 Analysis Calculate Slope (Initial Velocity) Determine IC50 via Non-linear Regression Step4->Step5

Figure 2: Step-by-step workflow for determining IC50 values of XO inhibitors.

Validation Criteria:

  • Positive Control: Run Febuxostat simultaneously. Expected IC50: 2–5 nM.

  • Solvent Control: DMSO concentration must remain < 1% to avoid enzyme denaturation.

  • Linearity: Ensure the initial velocity (

    
    ) is calculated from the linear portion of the absorbance curve (first 2–3 minutes).
    
Molecular Docking (In Silico Validation)

To visualize the "tail effect":

  • Protein Prep: Use PDB ID 1N5X (Bovine XO with Febuxostat). Remove native ligand.

  • Grid Generation: Center grid on the Mo-pt cofactor.

  • Docking: Dock both Febuxostat and 1-(4-nitrophenyl)pyrazole-4-carboxylic acid.

  • Analysis: Measure the distance between the aromatic tail and residues Phe914/Phe1009. Observe the void space in the comparator's complex vs. the tight fit of Febuxostat.

Conclusion & Strategic Insights

For drug development professionals, the comparison between 1-(4-nitrophenyl)pyrazole-4-carboxylic acid and Febuxostat yields a fundamental lesson in lead optimization:

  • Scaffold Hopping: The pyrazole core is a viable bioisostere for the thiazole core. Both effectively present the carboxylic acid to the Molybdenum center.

  • The Hydrophobic Effect: The nitro-phenyl tail is insufficient for nanomolar potency. The transition from a "hit" (Comparator) to a "drug" (Febuxostat/Y-700) is driven almost entirely by the addition of steric bulk (isobutoxy/neopentyloxy groups) to exploit the hydrophobic channel entropy.

  • Recommendation: Use the nitro-pyrazole derivative as a simplified fragment for crystallographic soaking studies or as a synthetic precursor. Do not rely on it as a high-potency inhibitor without further derivatization of the phenyl ring.

References

  • Fukunari, A., et al. (2004). "Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion." Journal of Pharmacology and Experimental Therapeutics. Link

  • Okamoto, K., et al. (2003). "Crystal structure of xanthine oxidase complexed with the potent inhibitor febuxostat." Journal of Biological Chemistry. Link

  • Ishibuchi, S., et al. (2001). "Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link

  • PubChem Compound Summary. (2024). "3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid." National Center for Biotechnology Information. Link

Safety & Regulatory Compliance

Safety

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Compound Identity Objective: This guide provides a validated workflow for the safe disposal of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . Due to the presence of a nitroaromatic moiety and a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Objective: This guide provides a validated workflow for the safe disposal of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid . Due to the presence of a nitroaromatic moiety and a pyrazole core, this compound requires specific segregation from incompatible waste streams (oxidizers/reducers) to prevent energetic instabilities or toxic gas evolution.

Compound Profile:

  • Chemical Name: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

  • Functional Groups: Carboxylic Acid (Acidic), Nitro Group (

    
    , potentially reactive/toxic), Pyrazole Ring (Nitrogen heterocycle).
    
  • Physical State: Typically an off-white to yellow solid.

  • Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral/Inhalation due to nitro group).

Hazard Characterization (The "Why")

Expertise Note: Understanding the causality of hazards ensures compliance beyond rote memorization.

Hazard DomainMechanistic RiskOperational Implication
Energetic Stability The nitro group (

)
on the phenyl ring introduces thermodynamic instability. While generally stable at room temperature, it can sensitize the compound to shock or high heat, especially in the presence of strong bases or reducing agents.
DO NOT mix with metal hydrides, strong bases (NaOH > 5M), or reducing agents in the waste container.
Acidity The carboxylic acid moiety (

) can protonate incompatible species, potentially releasing toxic gases (e.g., if mixed with cyanides or sulfides).
Segregate into Acidic Organic Waste streams. Never mix with cyanide salts.
Toxicity Nitroaromatics are often methemoglobinemia inducers and potential mutagens.Double-glove (Nitrile) and handle in a fume hood to prevent dust inhalation.

Validated Disposal Workflow (The "How")

Trustworthiness: This protocol is designed as a self-validating system. Each step includes a check to ensure the previous step was performed correctly.

Phase 1: Pre-Disposal Stabilization & Segregation

Goal: Prevent immediate reactivity in the waste container.

  • Solid Waste (Pure Compound):

    • Container: High-density polyethylene (HDPE) or amber glass jar.

    • Labeling: Must read "Hazardous Waste - Solid, Organic, Toxic, Acidic."

    • Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates).

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Check: If dissolved in DMSO, DMF, or Methanol, ensure the waste solvent is compatible with the container (HDPE is generally safe).

    • pH Check: Measure pH. If highly acidic (

      
      ), neutralize slightly to pH 4–7 using dilute Sodium Bicarbonate (
      
      
      
      ) slowly to prevent foaming, ONLY if required by your specific waste hauler. Otherwise, label as "Acidic Organic Waste."
Phase 2: Waste Stream Assignment

Use the following decision logic to assign the correct waste stream.

DisposalWorkflow Start Waste Generation: 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidWaste Stream C: Solid Hazardous Waste (Trace Nitroaromatics) Solid->SolidWaste Pack in HDPE/Glass SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste Stream A: Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (e.g., MeOH, DMSO)

Figure 1: Decision matrix for segregating nitro-pyrazole waste streams based on physical state and solvent composition.

Phase 3: Final Disposal (Incineration)

Directive: This compound must be destroyed via High-Temperature Incineration .

  • Why: Chemical deactivation (oxidation/reduction) in the lab is discouraged due to the risk of forming more toxic nitro/nitroso intermediates.

  • RCRA Status: While not explicitly listed as a P- or U-listed waste by specific CAS, it exhibits characteristics of Ignitability (if in flammable solvent) and Toxicity .

  • Manifesting: List as "Organic Acid, Toxic, N.O.S. (Nitrophenyl pyrazole derivative)."[1]

Emergency Procedures (Spill Response)

ScenarioImmediate ActionDecontamination
Dry Spill (Powder) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves x2, N95/P100 mask).Do NOT create dust. Cover with wet paper towels to dampen. Scoop into a waste jar. Wipe area with 1M NaOH (degrades ester/acid) followed by water.
Wet Spill (Solution) 1. Absorb with vermiculite or sand.2. Do NOT use combustible materials (sawdust).Collect absorbent into a sealed bag. Label as hazardous waste.

Regulatory & Compliance Reference

Authoritative Grounding: Ensure your local Hazardous Waste Management Plan aligns with these federal standards.

  • EPA Waste Determination: Under 40 CFR § 262.11, the generator must determine if waste is hazardous. Due to the nitro-functionality, treat as Hazardous Waste by characteristic (toxicity/reactivity potential) [1].

  • Container Compatibility: Per 40 CFR § 265.172, use containers that will not react with the waste. Avoid metal containers for acidic nitro-compounds; use glass or polyethylene [2].

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators - Waste Determination. 40 CFR § 262.11. Link

  • U.S. Environmental Protection Agency (EPA). Compatibility of Waste with Containers. 40 CFR § 265.172. Link

  • National Institutes of Health (PubChem). Compound Summary: 1H-Pyrazole-4-carboxylic acid derivatives (Safety Data).Link

  • Fisher Scientific. Safety Data Sheet: Nitro-pyrazole derivatives.Link

Sources

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